2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACVUOXXNUDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677396 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475250-49-8 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475250-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
An In-depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of this compound, a key organoboron compound utilized in modern synthetic chemistry. Its primary role as a stable, efficient partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has made it an invaluable building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This document delves into its physicochemical properties, synthesis, mechanistic role in C-C bond formation, and practical experimental protocols. The causality behind procedural choices is emphasized to provide researchers and drug development professionals with actionable, field-proven insights.
Introduction and Core Identification
This compound is an organoboron compound featuring a 4-chlorobenzyl group attached to a pinacol boronate ester. The pinacolato ligand confers significant stability to the otherwise reactive boronic acid, allowing for easier handling, purification, and storage under standard laboratory conditions. This stability, combined with its high reactivity in catalyzed reactions, makes it a superior alternative to the corresponding boronic acid in many applications.
Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its broad functional group tolerance and mild reaction conditions.[1] This compound serves as the nucleophilic partner, enabling the precise installation of a 4-chlorobenzyl moiety onto various organic scaffolds, a common structural motif in biologically active compounds.
Chemical Identifier:
Physicochemical Properties & Strategic Characterization
The physical and chemical properties of this compound dictate its handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 475250-49-8 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈BClO₂ | [2][5] |
| Molecular Weight | 252.55 g/mol | [2][3] |
| Appearance | White to off-white solid | [2][5] |
| Purity | Typically ≥95% | [2][3] |
| Boiling Point | 298.8 ± 23.0 °C (Predicted) | [5] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Analytical Characterization
Characterizing pinacol boronate esters requires specific analytical considerations due to their potential for hydrolysis back to the corresponding boronic acid.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. The singlet corresponding to the twelve equivalent methyl protons of the pinacol group typically appears around 1.2-1.3 ppm. The benzylic protons and aromatic protons will also show characteristic signals. ¹¹B NMR is also highly informative, with a characteristic chemical shift for tetracoordinate boron.
-
Infrared (IR) Spectroscopy: The B-O bond stretch is a key diagnostic peak, typically found in the 1300-1400 cm⁻¹ region. A systematic investigation into the vibrational properties of boronate esters has provided detailed assignments for these characteristic peaks, allowing for clear differentiation from boronic acids or boroxine anhydrides.[7][8]
-
Chromatography (HPLC/GC-MS): Analysis can be challenging. The compound's susceptibility to hydrolysis on silica gel can complicate normal-phase chromatography.[6] Reversed-phase HPLC methods often require unconventional, highly basic mobile phases and aprotic diluents to prevent on-column degradation.[6] Gas chromatography is generally unsuitable due to the low volatility of the compound and its degradation products.
Synthesis: A Validated Workflow
The synthesis of benzylic pinacol boronate esters like this compound is typically achieved through the reaction of an organometallic nucleophile with a borate ester, followed by esterification. A common and reliable route starts from the corresponding benzyl halide.
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of the title compound.
Mechanistic Rationale
-
Grignard Formation: The reaction of 4-chlorobenzyl halide with magnesium in an anhydrous ether solvent generates the highly nucleophilic Grignard reagent. The choice of ether is critical; it must be anhydrous to prevent quenching the Grignard reagent, and it serves to solvate and stabilize the organometallic species.
-
Borylation: The Grignard reagent performs a nucleophilic attack on the electrophilic boron atom of a trialkyl borate (triisopropyl borate is common). This step is conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as multiple additions of the Grignard reagent to the boron center.
-
Esterification: Acidic workup hydrolyzes the borate complex to the corresponding 4-chlorobenzylboronic acid. This intermediate is often unstable and prone to dehydration to form boroxines. Therefore, it is typically not isolated. Instead, pinacol is added directly. The esterification is an equilibrium process, driven to completion by removing the water byproduct, often with a dehydrating agent like anhydrous magnesium sulfate.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of a C(sp³)–C(sp²) bond.[10] This is of particular interest to the pharmaceutical industry, as increasing the sp³ character of drug candidates is often correlated with improved physicochemical properties and clinical success.[10]
The Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronate ester for transmetalation.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Discussion
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (R'-X), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[12]
-
Transmetalation: This is the key step where the organic group is transferred from boron to palladium. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the pinacol boronate ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 4-chlorobenzyl group to the Pd(II) center, displacing the halide. While hydrolysis to the boronic acid was once thought to be a prerequisite, studies have shown that boronic esters can undergo transmetalation directly.[13] The choice of base and solvent is critical for an efficient reaction.
-
Reductive Elimination: The two organic fragments on the palladium center (R and R') couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: A Self-Validating System
This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide.
Objective: To synthesize 1-bromo-4-(4-chlorobenzyl)benzene.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
1,4-Dibromobenzene (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 1,4-dibromobenzene, and anhydrous potassium carbonate.
-
Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Anhydrous base is used to ensure reproducible reaction conditions. Using a slight excess of the dibromobenzene can help drive the reaction to completion but may require more rigorous purification.
-
-
Inerting the System: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Water). Briefly open the system to add the Pd(PPh₃)₄ catalyst.
-
Causality: Degassing the solvents (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen. The biphasic solvent system is common for Suzuki couplings; toluene solubilizes the organic components and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronate ester at the phase interface.
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Causality: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and further remove water from the organic layer.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Safety and Handling
This compound is classified as harmful and an irritant.
-
Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.[2][5]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. If medical advice is needed, have the product container or label at hand.[2]
References
- 1. jocpr.com [jocpr.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane molecular weight
An In-Depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Versatile Reagent in Modern Organic Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This compound, also known as 4-Chlorobenzylboronic Acid Pinacol Ester, has emerged as a crucial building block in this domain.[1] This air-stable, solid organoboron compound provides a safe and convenient source of the 4-chlorobenzyl nucleophile, a common motif in a wide array of biologically active molecules and functional materials.
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this reagent. We will delve into its fundamental physicochemical properties, explore its synthetic utility with a focus on the underlying principles of its reactivity, provide detailed experimental protocols, and outline critical safety and handling procedures. The causality behind experimental choices and the inherent stability of the pinacol ester are central themes, providing field-proven insights for its effective application.
Core Physicochemical Properties and Structural Data
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a white to off-white solid at room temperature, a physical state that greatly enhances its ease of handling, weighing, and storage compared to more reactive or volatile reagents.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 252.55 g/mol | [2][3] |
| Molecular Formula | C₁₃H₁₈BClO₂ | [1][2][3] |
| CAS Number | 475250-49-8 | [1][2][3] |
| Physical State | Solid | [1][2][4] |
| Appearance | White to off-white | [1] |
| Purity | ≥95-96% | [2][3] |
| Boiling Point | 298.8 ± 23.0 °C (Predicted) | [1] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |
Chemical Structure: The structure consists of a 4-chlorobenzyl group attached to the boron atom of a pinacolato boronate ester. This pinacol group is critical; it forms a stable five-membered dioxaborolane ring that protects the boron center from premature degradation (e.g., protodeboronation) while still allowing for facile transmetalation in catalytic cycles.
Caption: Structure of this compound.
Synthesis, Handling, and Storage
A. General Synthetic Pathway While multiple routes to benzylboronic esters exist, a common and reliable method involves the reaction of a Grignard reagent with a trialkyl borate, followed by esterification with pinacol. This approach offers a straightforward pathway from a readily available benzyl halide.
Caption: General workflow for the synthesis of the title compound.
B. Recommended Handling and Storage Proper handling and storage are crucial to maintain the reagent's integrity and ensure laboratory safety.
-
Storage: The compound should be stored under an inert gas, such as nitrogen or argon, in a tightly sealed container.[1] Refrigeration at 2-8°C is recommended to minimize degradation over long-term storage.[1]
-
Handling: As a solid, it is stable in air for weighing and routine handling. However, due to its potential to cause respiratory, skin, and eye irritation, it should always be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed reaction is one of the most versatile and widely used methods for forming C(sp²)-C(sp³) bonds, enabling the linkage of the benzyl group to a wide variety of aryl or vinyl halides and triflates.[6][7]
A. The Catalytic Cycle The trustworthiness of the Suzuki-Miyaura protocol lies in its well-understood and robust catalytic cycle. The pinacol boronate ester serves as the stable precursor to the active organoboron species.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an organic halide (R-X), forming a Pd(II) complex.
-
Transmetalation: The boronate ester is activated by a base (e.g., K₃PO₄, Cs₂CO₃), forming a more nucleophilic borate species. This species then transfers the 4-chlorobenzyl group to the Pd(II) center, displacing the halide. This is the key step where the C-B bond is converted to a C-Pd bond.
-
Reductive Elimination: The two organic groups on the palladium complex (R and 4-chlorobenzyl) couple and are eliminated from the metal center, forming the final product (R-CH₂-C₆H₄-Cl) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Experimental Protocol: A Self-Validating System The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The integrity of the protocol is self-validating through the expected high yield and purity of the product when using high-quality reagents and proper technique.
Objective: Synthesize 4-benzyl-4'-chlorobiphenyl from 4-bromobiphenyl and the title reagent.
Materials:
-
This compound (1.2 equivalents)
-
4-Bromobiphenyl (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)
-
Toluene and Water (e.g., 5:1 v/v mixture), degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromobiphenyl, this compound, K₃PO₄, Pd(OAc)₂, and SPhos under a nitrogen or argon atmosphere.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Insight: The choice of ligand (SPhos) and base (K₃PO₄) is crucial for promoting efficient transmetalation and preventing side reactions like protodeboronation.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
C. Applications in Drug Discovery The 4-chlorobenzyl motif is present in numerous pharmaceutical agents. The ability to install this group efficiently makes our title reagent highly valuable. Its classification as a "Protein Degrader Building Block" suggests its utility in constructing complex molecules like Proteolysis-Targeting Chimeras (PROTACs), which often require modular synthesis of different fragments linked together.[3] The Suzuki coupling provides a reliable method for connecting the benzyl-containing fragment to other parts of the target molecule.
Safety and Hazard Profile
A thorough understanding of a reagent's hazards is non-negotiable for ensuring laboratory safety.[4] All handling should be performed with the assumption that the chemical has unknown hazards in addition to those documented.[4]
| Hazard Class | GHS Pictogram | Code | Statement |
| Acute Toxicity (Oral) | GHS07 (Harmful/Irritant) | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | GHS07 (Harmful/Irritant) | H315 | Causes skin irritation.[1] |
| Eye Damage/Irritation | GHS07 (Harmful/Irritant) | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | GHS07 (Harmful/Irritant) | H335 | May cause respiratory irritation.[1] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound stands out as a robust, versatile, and highly valuable reagent in the synthetic chemist's toolkit. Its solid-state nature and the stabilizing effect of the pinacol ester group provide significant advantages in handling and stability. Its primary role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions enables the straightforward and efficient incorporation of the 4-chlorobenzyl moiety, a structural unit of significant interest in drug discovery and materials science. By understanding its fundamental properties, the mechanistic underpinnings of its reactivity, and the necessary safety protocols, researchers can confidently leverage this building block to construct complex molecular architectures with precision and efficiency.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
An In-Depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure, Synthesis, and Application
Introduction
This compound is a key organoboron compound widely utilized in modern organic synthesis. As a pinacol boronic ester, it serves as a stable, versatile, and highly efficient coupling partner in various transition-metal-catalyzed cross-coupling reactions. Its structure, featuring a reactive C(sp³)–B bond masked by the robust pinacolato group, makes it an invaluable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its primary application in Suzuki-Miyaura cross-coupling reactions, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The structural foundation of this compound is a dioxaborolane ring, which confers significant stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage. The 4-chlorobenzyl moiety provides the reactive site for carbon-carbon bond formation.
Chemical Structure:
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |
| CAS Number | 475250-49-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈BClO₂ | [1][3] |
| Molecular Weight | 252.55 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][3] |
| Canonical SMILES | CC1(C)OB(CC2=CC=C(Cl)C=C2)OC1(C)C | [1] |
| InChI Key | JDACVUOXXNUDGH-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of benzylic pinacol boronic esters is most reliably achieved through the reaction of a corresponding organometallic species with a borate ester, followed by esterification with pinacol. The following protocol describes a standard, field-proven method starting from 4-chlorobenzyl chloride.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Step 1: Formation of the Grignard Reagent
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add anhydrous diethyl ether or THF via cannula and a small crystal of iodine to initiate the reaction.
-
Dissolve 4-chlorobenzyl chloride in anhydrous ether/THF and add it to the dropping funnel.
-
Add the solution dropwise to the magnesium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed, resulting in a cloudy grey solution of 4-chlorobenzylmagnesium chloride.
Causality Insight: The Grignard reagent formation is critical. Using anhydrous solvents is paramount, as water will quench the highly basic Grignard reagent. The iodine crystal acts as an activator by etching the passivating magnesium oxide layer on the turnings.
Step 2: Borylation
-
In a separate flame-dried flask under nitrogen, dissolve trimethyl borate or triisopropyl borate in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent from Step 1 into the borate solution via cannula at a slow rate, ensuring the internal temperature remains below -60 °C.
-
Once the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
Causality Insight: The reaction is performed at low temperature to prevent over-addition of the nucleophilic Grignard reagent to the boron center, which would form an unreactive tetracoordinate "ate" complex.
Step 3: Hydrolysis and Esterification with Pinacol
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with aqueous HCl (1 M) to a pH of ~2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 4-chlorobenzylboronic acid.
-
Without further purification, dissolve the crude boronic acid in a suitable solvent (e.g., dichloromethane or THF).[4][5]
-
Add an equimolar amount of pinacol and anhydrous magnesium sulfate.[4][5]
-
Stir the mixture at room temperature for 16 hours.[4]
-
Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.[5]
Causality Insight: The acidic workup hydrolyzes the borate ester to the corresponding boronic acid. The subsequent reaction with pinacol, often driven by the removal of water using a drying agent like MgSO₄, forms the highly stable five-membered dioxaborolane ring. This stability is key to the compound's utility as a synthetic building block.
Synthesis Workflow Diagram
References
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis
An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern medicinal chemistry and materials science. Benzylboronic esters are indispensable reagents for the construction of carbon-carbon bonds, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2] This document delves into the prevalent palladium-catalyzed nucleophilic borylation of benzyl halides, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and expert insights into process optimization and troubleshooting. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile intermediate.
Introduction: The Strategic Importance of Benzylboronic Esters
Organoboron compounds, particularly boronic acids and their pinacol esters, have become cornerstone reagents in synthetic organic chemistry. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have cemented their role in the assembly of complex molecular architectures.[1][3] Among these, benzylboronic esters are of particular interest as they enable the formation of C(sp³)–C(sp²) bonds, a key linkage found in numerous pharmaceuticals and bioactive molecules.
The target molecule, this compound (CAS No. 475250-49-8)[4][5][6], serves as a stable, readily handled precursor to the corresponding benzylboronic acid. The pinacol protecting group enhances stability, allowing for purification by standard methods like column chromatography and ensuring a longer shelf-life. This guide focuses on the most robust and widely adopted synthetic strategy: the palladium-catalyzed cross-coupling of 4-chlorobenzyl chloride with bis(pinacolato)diboron (B₂pin₂).
Core Synthetic Methodology: Palladium-Catalyzed Miyaura Borylation
The synthesis of benzylboronates from benzyl halides is most effectively achieved through a variation of the Miyaura borylation reaction.[7] This method involves the reaction of a benzyl electrophile with a diboron reagent in the presence of a palladium catalyst, a suitable ligand, and a base.[8][9][10]
Key Reaction Components: A Causal Analysis
The success of the synthesis hinges on the careful selection of each component, as their interplay governs reaction efficiency, yield, and purity.
-
The Substrate (Electrophile): 4-chlorobenzyl chloride is the starting material. While benzyl bromides can also be used and are often more reactive, the chloride is typically more cost-effective and readily available. The electron-withdrawing nature of the para-chloro substituent can facilitate the initial oxidative addition step.[8]
-
The Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation.[8][9] It is a stable solid that acts as the source of the pinacolborane moiety. An alternative, pinacolborane (HBpin), can also be employed and is more atom-economical, though reaction conditions may require adjustment.[10][11][12]
-
The Catalyst System:
-
Palladium Precursor: A palladium(0) source is required to initiate the catalytic cycle. While a direct Pd(0) source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) can be used, it is common to generate the active Pd(0) species in situ from a more stable Pd(II) precursor like PdCl₂(PPh₃)₂.[8][10]
-
Ligand: The choice of ligand is critical. For the activation of a C-Cl bond, which is less reactive than a C-Br bond, an electron-rich phosphine ligand is essential. The increased electron density on the palladium center, donated by the ligand, promotes the oxidative addition of the benzyl chloride to the metal.[8] Ligands such as tri(p-methoxyphenyl)phosphine ((4-MeOC₆H₄)₃P) have proven highly effective for this specific transformation.[8][9] Using less electron-rich phosphines like triphenylphosphine (PPh₃) can result in significantly lower yields.[8]
-
-
The Base: A mild, non-nucleophilic base is crucial. Potassium acetate (KOAc) is the base of choice.[8][9] Its role is not to deprotonate but to participate in the transmetalation step. It is believed to form an acetato-palladium complex, which is more reactive towards the diboron reagent, thus facilitating the transfer of the boryl group to the palladium center.[7] Stronger bases must be avoided as they can promote a subsequent Suzuki coupling between the newly formed product and unreacted benzyl halide, leading to undesired diarylmethane byproducts.
-
The Solvent: Anhydrous, aprotic polar solvents are preferred to ensure the solubility of the reagents and to prevent hydrolysis of the boron ester product. Toluene and 1,2-dichloroethane are commonly used and give high yields.[8][10]
The Catalytic Cycle: Mechanism of Borylation
The reaction proceeds via a well-established palladium-catalyzed cross-coupling cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to its phosphine ligands (L), reacts with 4-chlorobenzyl chloride. The C-Cl bond is broken, and the palladium center is oxidized from Pd(0) to a Pd(II) species.
-
Transmetalation: The diboron reagent, activated by the acetate base, transfers a pinacolboryl (-Bpin) group to the Pd(II) complex, displacing the chloride. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.
-
Reductive Elimination: The two organic fragments—the 4-chlorobenzyl group and the pinacolboryl group—are eliminated from the palladium center, forming the desired C-B bond in the product molecule. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Catalytic cycle for the palladium-catalyzed borylation of 4-chlorobenzyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established literature methods.[8][9] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and product hydrolysis.
4.1. Reagents and Equipment
| Reagent | M.W. | Role | Purity |
| 4-Chlorobenzyl chloride | 161.03 | Substrate | >98% |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | Boron Source | >98% |
| Pd(dba)₂ | 575.62 | Catalyst Precursor | >97% |
| Tri(p-methoxyphenyl)phosphine | 352.39 | Ligand | >98% |
| Potassium Acetate (KOAc) | 98.14 | Base | >99%, anhydrous |
| Toluene | - | Solvent | Anhydrous |
| Schlenk flask or oven-dried round-bottom flask with reflux condenser | - | Reaction Vessel | - |
| Magnetic stirrer and hotplate | - | - | - |
| Standard glassware for work-up and purification | - | - | - |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add potassium acetate (1.47 g, 15.0 mmol). Flame-dry the flask under vacuum and backfill with argon. This step is critical to remove any adsorbed moisture.
-
Catalyst Preparation: To the flask, add Pd(dba)₂ (173 mg, 0.3 mmol, 3 mol%) and tri(p-methoxyphenyl)phosphine (211 mg, 0.6 mmol, 6 mol%).
-
Reagent Addition: Add bis(pinacolato)diboron (2.79 g, 11.0 mmol) followed by 4-chlorobenzyl chloride (1.61 g, 10.0 mmol).
-
Solvent Addition: Add 60 mL of anhydrous toluene via cannula or syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by TLC (staining with KMnO₄) or GC-MS to check for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A solvent gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
4.3. Expected Yields and Characterization
Yields for this reaction are typically high, often in the range of 80-95%, depending on the purity of reagents and adherence to inert atmosphere techniques.[8]
-
¹H NMR: The product will show characteristic peaks for the pinacol methyl protons (a singlet around δ 1.2-1.3 ppm), the benzylic methylene protons (a singlet around δ 2.2-2.3 ppm), and the aromatic protons of the chlorobenzyl group (two doublets in the aromatic region, δ 7.0-7.3 ppm).
-
¹³C NMR: Will show distinct signals for the pinacol carbons, the benzylic carbon, and the aromatic carbons.
-
¹¹B NMR: A broad singlet around δ 33-34 ppm is characteristic of a tetracoordinate boron in a pinacol ester.
-
Mass Spectrometry: Will confirm the molecular weight of 252.55 g/mol .[4]
Applications and Further Transformations
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1] It can be reacted with a wide array of aryl or heteroaryl halides (or triflates) to synthesize complex diarylmethane structures, which are prevalent in pharmaceutical compounds.
Figure 2: Application of the synthesized boronate ester in a subsequent Suzuki-Miyaura cross-coupling.
Conclusion
The palladium-catalyzed nucleophilic borylation of 4-chlorobenzyl chloride provides a highly efficient, reliable, and scalable route to this compound. A thorough understanding of the reaction mechanism and the specific role of each component—particularly the electron-rich ligand and the mild base—is paramount for achieving high yields and purity. The resulting pinacol boronate ester is a stable and versatile building block, poised for use in a multitude of synthetic applications, most notably in the construction of C-C bonds for the development of novel therapeutics and functional materials.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 475250-49-8 [chemicalbook.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane spectral data
An In-depth Technical Guide to the Structural Elucidation of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No: 475250-49-8) is a versatile organoboron compound widely utilized in synthetic organic chemistry.[1][2][3] As a pinacol boronic ester, it serves as a stable, crystalline, and easily handleable precursor for the corresponding boronic acid. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The molecule's structure, featuring a p-chlorobenzyl moiety linked to a pinacolborane group, makes it a valuable building block for introducing the 4-chlorobenzyl group into complex molecules, including pharmaceuticals and materials science targets.
This guide provides a comprehensive overview of the analytical techniques and spectral data interpretation required for the unambiguous structural confirmation and purity assessment of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Predicted Spectral Characteristics
The unequivocal identification of this compound relies on the synergistic use of multiple analytical techniques. The molecular structure consists of three distinct regions, each with characteristic spectral signatures:
-
The p-Chlorobenzyl Group: Comprising a benzene ring substituted with chlorine and a methylene (-CH₂-) bridge.
-
The Pinacolborane Moiety: A five-membered dioxaborolane ring protected by four methyl groups.
-
The C-B Bond: The key linkage connecting the organic fragment to the boron atom.
Caption: Key structural fragments of the target molecule.
Experimental Protocols for Spectral Acquisition
The following protocols represent a self-validating workflow for acquiring high-quality spectral data. The logic is to obtain complementary information from orthogonal techniques to build a conclusive structural assignment.
Workflow for Structural Elucidation
Caption: Standard workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift, multiplicity, and integration of signals are directly correlated to the electronic environment and connectivity of atoms within the molecule.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Higher field strengths improve signal dispersion and resolution, which is crucial for resolving complex spin systems.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns. This data is critical for confirming the elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile for Electrospray Ionization (ESI-MS), or prepare a sample for Gas Chromatography-Mass Spectrometry (GC-MS) if the compound's volatility and thermal stability are suitable.
-
Ionization: Introduce the sample into the mass spectrometer. For this compound, GC-MS with Electron Ionization (EI) is a robust method. EI provides reproducible fragmentation patterns that can be compared to library data.
-
Analysis: Acquire the mass spectrum. The analyzer (e.g., a quadrupole) separates ions based on their m/z ratio.
-
Interpretation: Analyze the resulting spectrum for the molecular ion peak (M⁺) and characteristic isotopic patterns.
Spectral Data Interpretation and Analysis
¹H NMR Spectroscopy
The proton NMR spectrum provides the most direct evidence for the compound's structure, revealing the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 7.18 | Doublet (d) | 2H | Ar-H (ortho to CH₂) | Aromatic protons deshielded by the ring current. Appears as a doublet due to coupling with protons at position 'b'. |
| b | 7.09 | Doublet (d) | 2H | Ar-H (ortho to Cl) | Aromatic protons influenced by the electron-withdrawing chlorine atom. Appears as a doublet due to coupling with protons at position 'a'. |
| c | 2.21 | Singlet (s) | 2H | Ar-CH₂ -B | Benzylic protons adjacent to the boron atom. The signal is a singlet as there are no adjacent protons to couple with. |
| d | 1.25 | Singlet (s) | 12H | -C(CH₃ )₂ | Protons of the four equivalent methyl groups on the pinacol ring. The high integration value (12H) is a key identifier. The singlet multiplicity is due to the absence of adjacent protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. It is particularly useful for confirming the carbon skeleton.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | Ar-C (quaternary, attached to CH₂) | Aromatic quaternary carbon, shifted downfield. |
| ~132 | Ar-C (quaternary, attached to Cl) | Quaternary carbon attached to the electronegative chlorine atom. |
| ~130 | Ar-C H (ortho to CH₂) | Aromatic methine carbons. |
| ~128 | Ar-C H (ortho to Cl) | Aromatic methine carbons. |
| ~83 | -C (CH₃)₂ (pinacol) | Quaternary carbons of the pinacol ring, deshielded by attached oxygen atoms. |
| ~25 | -C(C H₃)₂ (pinacol) | Carbons of the four equivalent methyl groups. |
| ~24 (broad) | Ar-C H₂-B | The benzylic carbon. The signal may be broad due to quadrupolar relaxation from the adjacent boron atom. |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition, particularly through isotopic patterns.
Expected Mass Spectrometry Data (EI)
| m/z Value | Interpretation | Rationale |
| 252 / 254 | [M]⁺ Molecular Ion | The molecular ion peak. The presence of a peak at M+2 with an intensity of approximately one-third of the M peak is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). |
| 125 / 127 | [Cl-C₇H₆]⁺ | Fragment corresponding to the chlorobenzyl cation, a very stable benzylic carbocation. The 3:1 isotopic pattern will also be present here. |
| 100 | [C₆H₁₂O₂B]⁺ | Fragment corresponding to the charged pinacolborane moiety. |
Conclusion
The structural integrity of this compound is unequivocally confirmed by the collective analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data. The ¹H NMR spectrum verifies the presence and connectivity of all proton-bearing fragments, while the ¹³C NMR confirms the carbon framework. Finally, high-resolution mass spectrometry provides definitive proof of the molecular formula and elemental composition through the exact mass and the characteristic isotopic pattern of chlorine. This rigorous, multi-technique approach ensures the identity and purity of the material, which is paramount for its successful application in research and development.
References
An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 475250-49-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer in-depth insights into the chemical's properties, potential hazards, and the rationale behind prescribed safety measures. By understanding the "why," laboratory personnel can cultivate a more robust safety culture and mitigate risks effectively.
Chemical Identity and Hazard Profile
This compound is a member of the boronic acid pinacol ester family, a class of compounds widely utilized as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] While invaluable in the laboratory, its chemical nature necessitates careful handling.
Key Chemical Information: [2][3]
-
Molecular Formula: C₁₃H₁₈BClO₂
-
Molecular Weight: 252.55 g/mol
-
Appearance: White to off-white solid[4]
The primary hazards associated with this compound are summarized in the Globally Harmonized System (GHS) classification. It is crucial to recognize these hazards to implement appropriate safety controls.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation, Category 2 | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation, Category 2A | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation) | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation |
| Acute Toxicity, Oral, Category 4 | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed |
The 'Why': Understanding the Reactivity and Toxicological Basis for Hazards
A foundational principle of laboratory safety is understanding the inherent chemical properties that dictate handling procedures. For boronic esters like this compound, the key concerns are its reactivity and potential biological interactions.
Reactivity and Stability: The Rationale for Storage and Handling
Pinacol boronic esters are generally stable under normal laboratory conditions. However, their stability can be compromised by certain factors, which informs the recommended handling and storage protocols.[5][6]
-
Moisture Sensitivity: The boron atom in the dioxaborolane ring is electrophilic and can be susceptible to hydrolysis, particularly in the presence of acids or bases, which can cleave the ester. While pinacol esters are more stable than other boronic esters, prolonged exposure to moisture should be avoided to maintain the compound's integrity.[7] This is the primary reason for the recommendation to store the compound under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Incompatibility with Strong Oxidizing Agents: As with many organic compounds, this compound is incompatible with strong oxidizing agents.[5][8] Reactions with these agents can be exothermic and may lead to degradation of the compound.
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[6][7][9] This necessitates the use of appropriate fire-fighting media and self-contained breathing apparatus.
Toxicological Profile: The Basis for Personal Protective Equipment (PPE)
-
Skin and Eye Irritation: Boronic acids and their esters are known to cause skin and eye irritation.[11][12] This is likely due to their ability to interact with biological molecules. Boronic acids can form reversible covalent bonds with diols, a motif present in many biological molecules like saccharides and glycoproteins on cell surfaces. This interaction can disrupt cell membranes and trigger an inflammatory response, leading to irritation.[1] The Lewis acidic nature of the boron atom can also contribute to its reactivity with nucleophilic sites in proteins, further contributing to irritation.[13]
-
Respiratory Irritation: As a solid, the compound can become airborne as dust. Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[12]
-
Oral Toxicity: The "harmful if swallowed" classification indicates that the compound can have toxic effects if ingested. The exact mechanism is not well-defined for this specific molecule, but it underscores the importance of preventing ingestion through good laboratory hygiene.
Standard Operating Procedures: From Benchtop to Disposal
Adherence to well-defined protocols is paramount for ensuring safety. The following procedures are based on the chemical's properties and are designed to be self-validating systems of safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.
Caption: Personal Protective Equipment (PPE) Workflow.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[4]
-
Hand Protection: Nitrile or neoprene gloves are recommended.[4][14] Avoid latex gloves as they offer poor protection against many organic chemicals.[15] Always inspect gloves for tears or punctures before use and remove them immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn and kept fastened.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4]
Handling and Storage Protocol
-
Procurement and Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8] The recommended storage temperature is between 2-8°C under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture.[4]
-
Weighing and Dispensing: All handling of the solid compound should be performed within a chemical fume hood to control dust. Use appropriate tools (spatulas, weighing paper) and avoid creating dust clouds.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Accidental Release and Spill Cleanup
Prompt and correct response to a spill is crucial to prevent exposure and contamination.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.ie [fishersci.ie]
- 8. keyorganics.net [keyorganics.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 12012759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. yourglovesource.com [yourglovesource.com]
- 15. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
A Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
Foreword: The Benzyl Boronate Pinacol Ester as a Versatile Synthetic Intermediate
In the landscape of modern synthetic organic chemistry, the pursuit of efficient and selective carbon-carbon bond formation remains a central theme. Among the myriad of tools available to the contemporary chemist, organoboron reagents, particularly boronic acids and their esters, have established themselves as indispensable workhorses. This guide focuses on a specific yet highly valuable member of this family: 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 4-chlorobenzylboronic acid pinacol ester).
This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide an in-depth understanding of the synthesis, chemical properties, and applications of this versatile reagent. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely recipes but self-validating systems grounded in established chemical principles.
Core Synthesis: Palladium-Catalyzed Borylation of 4-Chlorobenzyl Chloride
The most direct and efficient route to this compound involves the palladium-catalyzed nucleophilic borylation of 4-chlorobenzyl chloride with bis(pinacolato)diboron (B₂pin₂). This method, pioneered by the work of Ishiyama and Miyaura, offers high yields and functional group tolerance.[1][2]
The causality behind this choice of methodology lies in its catalytic nature, which avoids the need for stoichiometric organometallic reagents that can be sensitive to moisture and air. The use of a palladium catalyst facilitates the oxidative addition of the benzyl halide, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired benzyl boronate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the borylation of benzyl halides.[1]
Materials:
-
4-Chlorobenzyl chloride
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc), flame-dried
-
Toluene, anhydrous
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware, oven-dried
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%). Add anhydrous toluene and stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
Addition of Reagents: To the catalyst mixture, add 4-chlorobenzyl chloride (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and flame-dried potassium acetate (1.5 equiv).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Rationale for Reagent Choices:
-
Palladium Catalyst: A palladium(0) species is essential for the catalytic cycle. While various precursors can be used, the in-situ reduction of Pd(OAc)₂ with PPh₃ is a common and effective method.
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and modulates its reactivity.
-
Base: Potassium acetate acts as a base to facilitate the transmetalation step and neutralize the byproducts of the reaction.
-
Solvent: Toluene is a suitable non-polar solvent for this reaction, allowing for the required reaction temperature to be reached.
Chemical Properties and Reactivity
This compound is a white to off-white solid that is stable under normal laboratory conditions.[3] The pinacol ester group confers greater stability compared to the corresponding boronic acid, making it less prone to dehydration and protodeboronation.[4]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 475250-49-8 |
| Molecular Formula | C₁₃H₁₈BClO₂ |
| Molecular Weight | 252.55 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Data sourced from commercial suppliers.[3]
The key to the utility of this reagent lies in its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[5][6] In the context of this compound, this reaction enables the synthesis of a wide array of diarylmethane derivatives.
The presence of the chloro-substituent on the benzyl ring can influence the reactivity of the boronic ester. While the C-Cl bond on the benzyl moiety is generally stable under the conditions of the Suzuki-Miyaura coupling, the electron-withdrawing nature of the chlorine atom can have a modest electronic effect on the reaction.
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound is as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[7][8]
Synthesis of Diaryl- and Heteroarylmethanes
The diarylmethane scaffold is a common structural motif in many biologically active compounds.[9] The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides provides a direct and modular route to these important structures. This approach is particularly valuable for accessing unsymmetrical diarylmethanes.
The general transformation is as follows:
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | 884507-39-5 [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
what is 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Stability, and Application in Modern Organic Chemistry
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for robust, versatile, and stable building blocks is paramount. This compound (CAS No. 475250-49-8) has emerged as a important reagent that fulfills these criteria.[1][2][3] As a pinacol boronic ester derivative of 4-chlorobenzylboronic acid, it serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. Moving beyond a simple recitation of facts, we will delve into the causal factors behind its stability, explore validated synthetic methodologies, and detail its principal applications, offering the field-proven insights of a Senior Application Scientist.
Part 1: Physicochemical Properties and Stability Analysis
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key identifiers and properties of this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 475250-49-8 | [1][2][3] |
| Molecular Formula | C13H18BClO2 | [1][3] |
| Molecular Weight | 252.55 g/mol | [1][3] |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |
| Synonyms | 4-Chlorobenzylboronic Acid Pinacol Ester | [6] |
| Appearance | White to off-white solid | [1][6] |
| Purity | Typically ≥95% | [1][3] |
| Boiling Point | 298.8 ± 23.0 °C (Predicted) | [6] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [6] |
The Pinacol Advantage: Engineering Stability
Boronic acids are foundational to cross-coupling chemistry but are often plagued by inherent instability. They are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines, and can undergo protodeboronation, reducing their efficacy.[7] The conversion of the boronic acid moiety to a pinacol boronate ester is a deliberate and critical strategic choice to mitigate these issues.
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system provides significant steric protection to the boron center.[8] This steric bulk shields the boron atom from unwanted side reactions like oxidation and hydrolysis, dramatically enhancing the compound's stability.[8][9] This engineered stability translates to tangible laboratory benefits:
-
Longer Shelf-Life: The compound can be stored for extended periods under appropriate conditions without significant degradation.[7]
-
Simplified Handling: It exhibits reduced sensitivity to atmospheric moisture and oxygen compared to its corresponding boronic acid.[7]
-
Improved Reaction Profiles: The enhanced stability often results in cleaner reaction profiles and higher, more reproducible yields in cross-coupling applications.[7]
Caption: Diagram illustrating the equilibrium between unstable boronic acids/boroxines and the stable pinacol ester.
Recommended Storage and Handling
To preserve its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[6] Refrigeration at 2-8°C is recommended for long-term storage.[6]
Part 2: Synthesis Methodologies
Several reliable methods exist for the preparation of benzyl pinacol boronate esters. The choice of method often depends on the availability of starting materials, scale, and the specific functionalities present in the molecule.
Caption: Overview of common synthetic routes to the target pinacol boronate ester.
Method A: Esterification from Boronic Acid
This is the most direct method if the corresponding boronic acid is readily available. The reaction drives off water to form the stable ester.
Protocol:
-
To a round-bottom flask, add 4-chlorobenzylboronic acid (1.0 eq), pinacol (1.0-1.1 eq), and an anhydrous solvent such as diethyl ether or acetonitrile.[10][11]
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄, 1.5 eq).[10][12]
-
Stir the suspension under an inert atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Filter off the solid dehydrating agent and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Causality Insight: The MgSO₄ is critical as it sequesters the water produced during the esterification, driving the equilibrium towards the product, in accordance with Le Châtelier's principle.
Method B: Miyaura Borylation from an Aryl Halide
This powerful palladium-catalyzed reaction builds the C-B bond directly from a more common starting material, an aryl halide.
Protocol:
-
In a reaction vessel, combine 4-chlorobenzyl bromide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and a potassium salt like potassium acetate (KOAc, 1.5 eq).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂, in an aprotic solvent like dioxane or DMSO.
-
Purge the vessel with an inert gas and heat the mixture, typically to 80-100 °C, for several hours.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.
Causality Insight: The palladium catalyst is the engine of this transformation, cycling through oxidative addition, transmetalation with the diboron reagent, and reductive elimination to form the C-B bond. The base is essential for regenerating the active catalyst and facilitating the transmetalation step.
Part 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly C(sp³)–C(sp²) bonds, which introduces greater three-dimensional character into molecules—a highly desirable trait in drug candidates.[13]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Self-Validating Experimental Protocol: Synthesis of a Diarylmethane
This protocol describes the coupling of this compound with an aryl bromide.
Reagents & Materials:
| Reagent | M.W. | Eq. | Amount |
| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 1.0 | (e.g., 1.0 mmol) |
| 2-(4-Chlorobenzyl)-...-dioxaborolane | 252.55 | 1.2 | 1.2 mmol |
| Pd(dba)₂ | 574.87 | 0.05 | 5 mol% |
| XPhos (Ligand) | 476.62 | 0.10 | 10 mol% |
| K₂CO₃ (Base) | 138.21 | 3.0 | 3.0 mmol |
| Toluene / H₂O (10:1) | - | - | (e.g., 5 mL) |
Procedure:
-
Vessel Preparation: To a flame-dried reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dba)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (3.0 eq).
-
Inerting: Seal the tube with a septum, and alternately evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for 6-18 hours. The reaction is self-validating; progress can be monitored by taking aliquots and analyzing via TLC or GC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure diarylmethane product.
Causality Insight:
-
Ligand (XPhos): This bulky, electron-rich phosphine ligand stabilizes the Pd(0) species and promotes the crucial, often rate-limiting, oxidative addition step.[4][5]
-
Base (K₂CO₃): The base is essential for the transmetalation step, where it activates the boronate ester, forming a more nucleophilic borate species that facilitates the transfer of the benzyl group to the palladium center.[4]
-
Water: A small amount of water can accelerate the reaction, often by aiding in the dissolution of the inorganic base and facilitating the formation of the active borate species.[4]
Part 4: Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate care.[2]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Irritant) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from supplier safety information.[1][6][14]
Always handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] In case of accidental contact, follow standard first-aid measures.[15]
Conclusion
This compound is more than just another catalog chemical; it is a well-engineered tool for modern organic synthesis. Its superior stability over the parent boronic acid simplifies handling and storage while promoting cleaner, more efficient reactions. As a key partner in the robust and versatile Suzuki-Miyaura cross-coupling, it provides a reliable pathway to complex molecular architectures, particularly the diarylmethane motif prevalent in many pharmaceutical agents. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 475250-49-8 [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Diarylalkane Synthesis
Introduction: The Power of C-C Bonds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4]
This guide focuses specifically on the application of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a stable and accessible benzylboronic pinacol ester. The coupling of this reagent with various aryl or heteroaryl halides is a powerful strategy for synthesizing substituted diarylalkane frameworks.[5] These structural motifs are prevalent in a multitude of biologically active molecules and functional materials. This document provides a detailed mechanistic overview, a field-proven experimental protocol, and a troubleshooting guide to empower researchers to achieve reliable and high-yielding results.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined, palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[1][4] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[4]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the Pd(II) center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[7] The base (e.g., CO₃²⁻, OH⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex (a tetracoordinate boronate).[8][9] This activated species then exchanges its organic group with the halide on the palladium complex, preparing the catalyst for the final step.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple, forming the new C-C bond of the desired product. This process reduces the palladium back to its Pd(0) oxidation state, thereby regenerating the active catalyst, which can then re-enter the cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of the coupling of this compound hinges on the careful selection of four key components:
-
Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern protocols often generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[10] The choice of phosphine ligand is critical. Electron-rich, bulky ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like PCy₃) can accelerate the oxidative addition (especially for less reactive aryl chlorides) and reductive elimination steps, leading to higher yields and faster reactions.[7][11]
-
Base: The base is non-negotiable for activating the boronic ester.[9] Inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and widely used in biphasic solvent systems.[3] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: The solvent must solubilize the reactants to a sufficient degree. Biphasic systems are very common, where an organic solvent (e.g., 1,4-dioxane, toluene, THF) is mixed with water.[12] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[12] Anhydrous conditions can also be employed, but the choice of a polar aprotic solvent like DMF may be necessary.[13]
-
Temperature: Reaction temperatures can range from ambient to reflux. A typical starting point is 80-100 °C.[6] Microwave irradiation can also be used to accelerate the reaction, often reducing reaction times from hours to minutes.[14]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of This compound with a representative aryl bromide, 4-bromoanisole .
Materials & Equipment:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask or reaction vial with stir bar
-
Condenser and heating mantle/oil bath
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) before adding them to the main reaction flask.
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The reaction should be reasonably concentrated (e.g., 0.1 M with respect to the aryl bromide). Seal the flask with a septum and purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen. This step is critical to prevent catalyst decomposition and side reactions.[15]
-
Heating & Monitoring: Attach a condenser, ensure a positive pressure of inert gas, and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure diarylalkane product.[16][17]
Data Summary of Reaction Parameters
The following table provides a starting point for optimizing the coupling with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Notes |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 90 | A classic, reliable system for reactive iodides. |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | Buchwald ligands excel with less reactive bromides. |
| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF / H₂O | 80 | More active catalyst systems are needed for chlorides.[7] |
| 4-Vinylphenyl triflate | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | Suitable for coupling with vinyl triflates. |
Visualizing the Experimental Workflow
Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
Even robust reactions can encounter issues. Here are solutions to common problems:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[15]2. Insufficiently active catalyst system for the halide (esp. chlorides).3. Poor solubility of reactants or base.[18] | 1. Ensure thorough degassing of the solvent and reaction mixture.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) and a Pd(II) precatalyst.[7]3. Try a different solvent system (e.g., DMF, 2-MeTHF) or a more soluble base (e.g., Cs₂CO₃). |
| Homocoupling of Boronic Ester | 1. Presence of oxygen oxidizing the Pd(0) catalyst to Pd(II), which promotes homocoupling.[15]2. Reaction temperature is too high. | 1. Improve inert atmosphere technique; use freshly degassed solvents.2. Reduce the reaction temperature. |
| Protodeboronation | The C-B bond of the boronic ester is cleaved by water/protons before it can transmetalate. This is more common with electron-rich or heteroaryl boronates.[12][19] | 1. Use a less aqueous solvent system or anhydrous conditions.2. Use a stronger, non-hydroxide base like K₃PO₄.3. Increase the equivalents of the boronic ester slightly (e.g., to 1.5 equiv.). |
| Dehalogenation of Aryl Halide | The aryl halide is reduced, replacing the halogen with hydrogen. This can be promoted by certain bases or impurities.[19] | 1. Switch to a different base (e.g., from a carbonate to a phosphate).2. Lower the reaction temperature.3. Ensure high purity of all reagents. |
References
- 1. byjus.com [byjus.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Biaryls Using 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of C(sp²)–C(sp³) Cross-Coupling in Modern Drug Discovery
The construction of carbon-carbon bonds remains a cornerstone of organic synthesis, with the biaryl and, more specifically, the diarylmethane moiety, representing a privileged scaffold in a multitude of pharmaceutical agents and biologically active compounds.[1] These structural motifs are integral to drugs targeting a wide array of diseases, including cancer, inflammation, and cardiovascular disorders. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging these critical bonds, lauded for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[2][3][4]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of diarylmethanes, with a specific focus on the utility of 2-(4-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a stable, versatile, and efficient C(sp³) coupling partner. The use of benzylboronic acid pinacol esters, such as the title compound, offers significant advantages in terms of stability and ease of handling compared to their corresponding boronic acids, making them highly attractive reagents in complex molecule synthesis.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that can be dissected into three key elementary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine ligands (L). This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic ester, forming a more nucleophilic borate species. The halide on the palladium is displaced by the benzyl group from the boronate complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond of the diarylmethane product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. The conditions outlined are based on established methodologies for similar benzylboronic esters and are designed to be broadly applicable.[5]
Materials and Equipment
-
Reactants:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
-
Base:
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
-
Solvents:
-
Toluene or 1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Work-up and Purification:
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
-
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.2 equiv), this compound (1.0 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (to make a ~0.2 M solution with respect to the boronic ester) followed by degassed water (3.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Strategic Importance of Diarylalkanes
The diarylalkane motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The efficient construction of the C(sp³)–C(sp²) bond linking an aromatic ring to a benzylic carbon is therefore a critical transformation in modern organic synthesis. 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a versatile and valuable building block for this purpose. As a stable, easy-to-handle pinacol boronic ester, it serves as an ideal nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for coupling this specific benzylboronic ester. We will delve into the mechanistic underpinnings of the reaction, explore the selection of optimal catalyst systems, provide detailed experimental protocols, and offer insights for troubleshooting and optimization.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and exceptional functional group tolerance.[4] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[6]
-
Transmetalation: In the presence of a base, the organoboron reagent forms a more nucleophilic "ate" complex. This complex then transfers its organic group (the 4-chlorobenzyl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Selecting the Optimal Palladium Catalyst System
The success of the coupling reaction hinges on the judicious selection of the palladium source, ligand, and base. While "ligand-free" conditions have been reported for benzyl halides, they are often not broadly applicable and may suffer from catalyst decomposition.[8] A well-defined catalyst system provides robustness and reproducibility.
Palladium Precursors
A variety of palladium sources can initiate the catalytic cycle. They are broadly categorized as Pd(0) or Pd(II) precatalysts.
-
Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active oxidation state. Pd(PPh₃)₄ can often be used without additional ligand, while Pd₂(dba)₃ requires the addition of a supporting ligand.
-
Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are common, air-stable, and cost-effective precursors. They must be reduced in situ to the active Pd(0) species, a process often facilitated by phosphine ligands or other components of the reaction mixture.[5]
The Critical Role of Ligands
Ligands are organic molecules that coordinate to the palladium center, and their impact cannot be overstated. They stabilize the metal, prevent the formation of inactive palladium black, and critically modulate the catalyst's electronic and steric properties, thereby influencing its activity and selectivity.[9]
-
Workhorse Ligands (e.g., Triphenylphosphine, PPh₃): For many standard couplings, PPh₃ is a reliable and cost-effective choice.[7][10] It provides sufficient stability and activity for reactive coupling partners.
-
Bulky Biarylphosphines (e.g., SPhos, RuPhos, t-BuXPhos): These state-of-the-art ligands have revolutionized cross-coupling.[11][12] Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition of less reactive electrophiles (like aryl chlorides). They are particularly effective for challenging or sterically demanding substrates.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This thermal stability makes them excellent ligands for reactions requiring high temperatures or for coupling unreactive partners.[13]
Modern Precatalysts
To improve ease of use and reproducibility, a new generation of well-defined, air-stable "precatalysts" have been developed. These complexes, often palladacycles, contain the palladium source and the ligand in a single, stable molecule. They are designed to readily generate the active, monoligated Pd(0) species under the reaction conditions, leading to more consistent results.[12][14]
Experimental Protocol: A General Procedure
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials and Reagents
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., Potassium Phosphate, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, or Dioxane)
-
Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up and purification (e.g., Ethyl Acetate, Brine, Anhydrous MgSO₄, Silica Gel)
Equipment Setup
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. scispace.com [scispace.com]
- 11. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Medicinal Chemistry
Introduction: The Strategic Importance of Benzylboronic Esters in Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is paramount to the synthesis of complex molecular architectures that define novel therapeutic agents. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile methodology.[1] Central to this transformation are organoboron reagents, with boronic acid pinacol esters being particularly favored due to their enhanced stability, ease of handling, and excellent reactivity.[2][3]
This guide focuses on 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a key building block for introducing the 4-chlorobenzyl motif into target molecules. This structural unit is prevalent in a range of biologically active compounds, and its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive overview of the synthesis and utilization of this valuable reagent, with a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
| Property | Value |
| CAS Number | 475250-49-8 |
| Molecular Formula | C₁₃H₁₈BClO₂ |
| Molecular Weight | 252.55 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C. |
Note on Stability: Pinacol esters, such as the title compound, offer significant stability advantages over their corresponding boronic acids, which are prone to dehydration and formation of boroxines. The pinacol group protects the boron center, rendering the compound less sensitive to moisture and air, which simplifies handling and storage.[3]
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, most commonly from the corresponding 4-chlorobenzyl halide. A prevalent method involves the palladium-catalyzed cross-coupling of 4-chlorobenzyl bromide with pinacolborane.
Protocol: Synthesis from 4-Chlorobenzyl Bromide
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Chlorobenzyl bromide
-
Pinacolborane (HBpin)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-chlorobenzyl bromide (1.0 equiv), potassium carbonate (1.5 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the dropwise addition of pinacolborane (1.2 equiv) at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with diethyl ether.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the boronic ester product.
-
Anhydrous Solvents: Minimizes the hydrolysis of pinacolborane and the product.
-
Base (K₂CO₃): Essential for the catalytic cycle, facilitating the regeneration of the active palladium species.
-
Palladium Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is crucial for the catalytic cross-coupling reaction.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction to form diarylmethanes.[4] This reaction creates a C(sp³)–C(sp²) bond, a valuable transformation for the synthesis of a wide array of biologically active molecules.
Mechanism of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.[5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in this case, the benzylboronic ester) transfers its organic group to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-CH₂-Ar'), regenerating the Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Magnetic stirrer and heating mantle or microwave reactor
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium phosphate (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Degassing: Seal the vessel and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes, or by subjecting it to several vacuum-backfill cycles.
-
Reaction: Heat the reaction mixture to 90-110°C for 4-12 hours. The reaction can also be performed in a microwave reactor at elevated temperatures for shorter reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.
Rationale for Reagent Selection:
-
Pd(dppf)Cl₂: A robust and versatile catalyst for Suzuki-Miyaura couplings, often effective for a wide range of substrates.
-
K₃PO₄: A commonly used base that is effective in promoting the transmetalation step.
-
Dioxane/Water: A standard solvent system for Suzuki-Miyaura reactions, providing good solubility for both organic and inorganic reagents.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst. |
| Insufficiently active base | Try a stronger base such as Cs₂CO₃. Ensure the base is anhydrous if required by the specific protocol. | |
| Low reaction temperature | Increase the reaction temperature or switch to microwave heating. | |
| Protodeboronation of the Boronic Ester | Presence of water and/or acid | Use anhydrous solvents and reagents. Avoid acidic workup conditions until the coupling is complete. |
| Prolonged reaction times at high temperatures | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupled Byproducts | Catalyst decomposition | Use a more stable ligand or a pre-catalyst. |
| Presence of oxygen | Ensure thorough degassing of the reaction mixture. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal reagent for the synthesis of diarylmethanes, which are important scaffolds in numerous drug candidates. The protocols and guidelines presented in this document are intended to provide researchers with a solid foundation for the successful application of this compound in their synthetic endeavors.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 5. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of its key components.[4][5] This guide provides a detailed protocol for a specific application of this reaction: the coupling of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a benzylboronic acid pinacol ester, with an aryl halide. This transformation is particularly valuable for the synthesis of unsymmetrical diarylmethanes, which are common structural motifs in many biologically active molecules.[6]
The use of a boronic ester, such as the pinacol ester in this protocol, offers enhanced stability compared to the corresponding boronic acid, preventing premature decomposition through processes like protodeboronation.[1] This stability is a significant practical advantage in a laboratory setting.[1]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which undergoes oxidative addition to the organic halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[7]
-
Transmetalation: In this crucial step, the organic group from the organoboron compound is transferred to the palladium center.[3] The presence of a base is essential for this step to occur.[2] The base activates the boronic acid or ester, forming a more nucleophilic "ate" complex (boronate), which then readily reacts with the Pd(II) complex.[10]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium center form a new C-C bond, yielding the desired product.[7] This process also regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | Formula | MW | Amount (mmol) | Equivalents |
| Aryl Bromide | Ar-Br | - | 1.0 | 1.0 |
| This compound | C₁₃H₁₈BClO₂ | 268.55 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| SPhos | C₂₇H₃₃O₂P | 424.52 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 2.0 |
| Toluene | C₇H₈ | 92.14 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).[11]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[6][11]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The use of a small amount of water is common in Suzuki reactions.[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.[12][13] Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).[8]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][12] The crude product can then be purified by column chromatography on silica gel to afford the desired diarylmethane.[12]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor is of good quality and the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation. |
| Insufficiently active boronic ester | The addition of a small amount of water can hydrolyze the pinacol ester to the more reactive boronic acid in situ.[6] | |
| Incorrect base or solvent | The choice of base and solvent is crucial.[10][14] Consider screening different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF).[3] | |
| Protodeboronation | The boronic ester is sensitive to the reaction conditions, leading to cleavage. | Use a milder base or anhydrous conditions if possible. Neopentyl esters are reported to have good reactivity in anhydrous conditions.[1] |
| Homocoupling of Aryl Halide | This side reaction can occur, especially at higher temperatures. | Lower the reaction temperature and ensure a slight excess of the boronic ester. |
| Difficult Purification | Residual palladium catalyst or ligand byproducts. | Filter the crude reaction mixture through a plug of silica gel or Celite.[13] Metal scavenger resins can also be employed.[13] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and versatile method for the synthesis of diarylmethanes. Careful attention to the reaction setup, including the choice of catalyst, ligand, base, and solvent, is paramount for achieving high yields and purity. The provided protocol and troubleshooting guide offer a solid foundation for researchers and scientists in the field of drug development and organic synthesis to successfully implement this valuable transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. This guide provides an in-depth exploration of 2-(4-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block for the synthesis of diarylmethane motifs and other valuable structures. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-proven protocols for its application.
Introduction: The Strategic Advantage of Benzylboronic Esters
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity[1]. While traditionally dominated by the coupling of sp²-hybridized partners, the extension to sp³-hybridized organoboron reagents has opened new avenues for the synthesis of complex molecules[2]. This compound, a pinacol boronic ester, has emerged as a stable and versatile reagent for introducing the 4-chlorobenzyl moiety. The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, minimizing side reactions like protodeboronation and facilitating purification and handling[3][4].
This guide will delve into the synthesis of this valuable reagent and its primary application in Suzuki-Miyaura cross-coupling reactions for the preparation of diarylmethanes, a structural motif prevalent in numerous pharmaceuticals and biologically active compounds[5][6].
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is the foundation for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 475250-49-8 | [7] |
| Molecular Formula | C₁₃H₁₈BClO₂ | [8] |
| Molecular Weight | 252.55 g/mol | [8] |
| Appearance | Solid | [9] |
| Purity | Typically ≥96% | [8] |
Safety and Handling: this compound is harmful if swallowed and may cause skin and eye irritation[9]. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All chemical products should be treated as having unknown hazards and toxicity[7]. Store the reagent in a cool, dry place away from oxidizing agents.
Synthesis of the Building Block
The most common and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with a borate ester. This approach offers high yields and is readily scalable.
Workflow for the Synthesis of this compound
Caption: Synthesis of the target boronic ester via a Grignard reaction pathway.
Detailed Protocol: Synthesis from 1-Chloro-4-(chloromethyl)benzene
This protocol is based on established procedures for the formation of Grignard reagents and their subsequent reaction with borate esters[10][11].
Materials:
-
1-Chloro-4-(chloromethyl)benzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).
-
Assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1-chloro-4-(chloromethyl)benzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) in anhydrous THF via a syringe or dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of Diarylmethanes
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form diarylmethanes[2][12]. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a three-step catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a general starting point for the coupling of this compound with a variety of aryl bromides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
In a separate vial, weigh out palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Quickly add the catalyst and ligand to the reaction vessel under a counterflow of inert gas.
-
Seal the vessel with a septum or cap.
-
-
Solvent Addition and Degassing:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel via syringe.
-
Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane.
-
Catalyst and Ligand Selection: The Key to Success
The choice of palladium source and ligand is critical for an efficient Suzuki-Miyaura coupling, particularly for the more challenging C(sp²)-C(sp³) bond formation. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos), have proven to be highly effective in promoting these reactions by facilitating both the oxidative addition and reductive elimination steps[13][14].
Table of Recommended Catalyst/Ligand Systems:
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Suitable Substrates | Reference |
| Pd(OAc)₂ | SPhos | 1-3 | Aryl bromides, aryl chlorides | [13] |
| Pd₂(dba)₃ | XPhos | 1-3 | Aryl bromides, aryl triflates | [14] |
| Pd(PPh₃)₄ | - | 3-5 | Aryl iodides, activated aryl bromides | [2] |
Alternative Applications and Future Outlook
While the Suzuki-Miyaura coupling is the most prominent application, the versatility of this compound extends to other synthetic transformations. For instance, it can be utilized in Chan-Lam coupling reactions for the formation of benzyl ethers and amines[3][12].
The 4-chlorobenzyl moiety is a common fragment in medicinal chemistry and fragment-based drug discovery (FBDD)[15][16][17][18][19]. The ability to readily introduce this fragment through robust and versatile coupling reactions makes this building block particularly valuable for the rapid generation of compound libraries for biological screening.
The continued development of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly expand the utility of this compound and related benzylboronic esters in the synthesis of novel and complex molecules.
References
- 1. Convenient one-pot synthesis of trans-1,2-diaryloxiranes from the direct coupling of benzyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides [organic-chemistry.org]
- 5. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. is.muni.cz [is.muni.cz]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment-Based Drug Discovery - 2023 Archive [drugdiscoverychemistry.com]
- 17. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
Troubleshooting & Optimization
Technical Support Center: 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support guide for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 475250-49-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and successful application of this versatile building block. This guide provides in-depth answers to frequently asked questions and troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
What is the optimal storage condition for this compound to ensure its long-term stability?
To maintain the integrity and reactivity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is 2-8 °C.[1][2] The product should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and air.[3] Storing the container in a dry, well-ventilated area away from direct sunlight and sources of ignition is also advised.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
| Container | Tightly sealed, opaque | Protects from moisture, air, and light. |
| Location | Dry, well-ventilated area | Minimizes environmental exposure. |
My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. What are the potential causes related to the stability of this reagent?
Low yields or failure in Suzuki-Miyaura coupling reactions are often linked to the degradation of the boronic ester.[4] The two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Pinacol boronic esters can be susceptible to hydrolysis, especially in the presence of water, which can be introduced through wet solvents or exposure to atmospheric moisture.[5] This process leads to the formation of the corresponding boronic acid and pinacol.[5][6] While the boronic acid can still participate in the coupling reaction, its altered polarity and stability can affect the reaction kinetics and product isolation.[5]
-
Oxidation: Organoboron compounds can undergo oxidation, particularly benzylic boronic esters, which can be oxidized to the corresponding aldehyde or ketone.[7][8][9] This oxidation can be promoted by exposure to air (oxygen), light, or certain metal catalysts.[7][8] The resulting carbonyl compound is an impurity that will not participate in the desired cross-coupling reaction.
To troubleshoot, it is recommended to verify the purity of the boronic ester before use, ensure all solvents and reagents are anhydrous, and degas the reaction mixture thoroughly to remove dissolved oxygen.[10][11]
How can I assess the purity and integrity of my this compound sample?
Regular purity assessment is a good laboratory practice. You can use the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to check for the presence of impurities. The characteristic signals for the pinacol methyl groups (around 1.25 ppm) and the benzylic protons should be clean and well-defined.[12] The presence of pinacol (from hydrolysis) or 4-chlorobenzaldehyde (from oxidation) can be readily detected.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for detecting volatile impurities and confirming the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A quick TLC analysis can sometimes reveal the presence of more polar impurities, such as the corresponding boronic acid, which may streak on the silica plate.[5]
I suspect my sample has partially degraded. Can it still be used?
If degradation is minor, the material might still be usable, but the stoichiometry in your reaction will need to be adjusted based on the actual purity of the reagent. For critical applications, it is highly recommended to purify the boronic ester before use. Recrystallization or column chromatography can be employed for purification, although care must be taken to use anhydrous solvents and minimize exposure to air.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Issue: The yield of the desired cross-coupled product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degraded Boronic Ester | 1. Assess the purity of the this compound using ¹H NMR. 2. If significant degradation is observed, purify the reagent by recrystallization or chromatography, or use a fresh batch. |
| Presence of Water | 1. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. 2. Dry all glassware thoroughly in an oven before use. 3. Use a base that has been freshly dried or stored in a desiccator. |
| Presence of Oxygen | 1. Degas the reaction solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding reagents. 2. Assemble the reaction under an inert atmosphere. |
| Suboptimal Reaction Conditions | 1. Re-evaluate the choice of palladium catalyst, ligand, base, and solvent system.[10][13] 2. Perform a small-scale optimization screen to identify the best conditions for your specific substrates. |
Guide 2: Inconsistent Reaction Results
Issue: Reproducibility of the reaction is poor, with yields varying significantly between batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Reagent Quality | 1. Implement a standard procedure for verifying the purity of each new batch of this compound. 2. Ensure consistent storage conditions for the reagent. |
| Atmospheric Exposure | 1. Standardize the procedure for setting up reactions under an inert atmosphere. 2. Minimize the time the reagent container is open to the air. |
| Variability in Base Quality | 1. Use a high-purity base from a reliable supplier. 2. Consider grinding solid bases to a fine, consistent powder to improve solubility and reactivity.[10] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for a sharp singlet for the 12 protons of the four methyl groups on the pinacol ring (typically around δ 1.25 ppm).
-
Identify the singlet for the two benzylic protons (CH₂).
-
Check for the characteristic AA'BB' system of the 4-chlorophenyl group.
-
Impurity Signals:
-
Hydrolysis: A singlet for free pinacol.
-
Oxidation: A singlet for the aldehyde proton of 4-chlorobenzaldehyde (around δ 10.0 ppm).
-
-
Protocol 2: Handling and Dispensing Under Inert Atmosphere
-
Place the sealed container of this compound in a glovebox or use a Schlenk line.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a positive pressure of inert gas (argon or nitrogen), quickly weigh the desired amount of the solid into a tared flask.
-
Seal the flask and the original container promptly.
-
Purge the original container with inert gas before re-sealing and returning to refrigerated storage.
Visualizations
Caption: Primary degradation pathways for the boronic ester.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane CAS#: 72824-05-6 [amp.chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide serves as a dedicated technical resource for researchers and drug development professionals engaged in the synthesis and purification of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol boronic ester). This key building block, frequently used in Suzuki-Miyaura cross-coupling reactions, can present unique purification challenges.[1][2] This document provides field-proven insights and solutions to common issues encountered during its isolation and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise before and during the purification process.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Starting Materials: Unreacted 4-chlorobenzyl halide and pinacolborane or bis(pinacolato)diboron.
-
Hydrolysis Products: The corresponding (4-chlorobenzyl)boronic acid and pinacol. Pinacol boronic esters are susceptible to hydrolysis, especially in the presence of water or protic solvents.[3]
-
Homocoupling Byproducts: 1,2-bis(4-chlorophenyl)ethane, arising from the coupling of two benzyl fragments. This is a common side reaction in organometallic chemistry.[2]
-
Boroxines: Trimeric anhydrides of the corresponding boronic acid, which can form if the boronic acid is present and exposed to dehydrating conditions.[2]
Q2: My recovery from a standard silica gel column is extremely low. What is happening to my compound?
A2: This is the most frequently encountered issue. Standard silica gel is inherently Lewis acidic, which can cause two primary problems for pinacol boronic esters:
-
Over-adsorption: The Lewis acidic sites on the silica strongly interact with the oxygen atoms of the dioxaborolane ring, causing the compound to bind irreversibly to the stationary phase.[4][5]
-
On-column Hydrolysis: The acidic nature of the silica, combined with trace amounts of water in the eluent, can catalyze the hydrolysis of the ester back to the more polar boronic acid.[3] The resulting boronic acid then remains adsorbed to the silica, leading to significant yield loss.[6]
Q3: My purified product, which appeared pure by NMR, shows signs of decomposition after a few days of storage. How can I improve its stability?
A3: While pinacol esters are significantly more stable than their free boronic acid counterparts, they are not indefinitely stable, especially if trace impurities are present.[7] Decomposition is typically due to slow hydrolysis from atmospheric moisture. To ensure long-term stability:
-
Ensure Rigorous Purity: Remove all traces of the corresponding boronic acid, as it can be hygroscopic.
-
Store Under Inert Atmosphere: Store the solid product in a sealed vial under an inert atmosphere (Argon or Nitrogen).
-
Low Temperature Storage: Keep the vial at a low temperature (2-8°C) to slow down potential degradation pathways.[8]
Q4: Can I use recrystallization for this compound?
A4: Yes. According to supplier data, this compound is a solid, making recrystallization an excellent and often preferred method for achieving high purity.[9] This technique avoids the potential pitfalls of chromatography.[10] A non-polar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is a good starting point.[10][11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Significant Streaking or a "Stuck" Baseline Spot on Silica Gel TLC
-
Diagnosis: This is a classic indicator of decomposition or strong, irreversible adsorption on the TLC plate. The streaking is often the trail of the hydrolyzed boronic acid, while the spot at the baseline (Rf = 0) is the portion of the compound that has become permanently bound to the silica.
-
Causality: The Lewis acidic nature of the silica is the root cause. This interaction is often strong enough to break the B-O bonds, especially with the slight polarity of common eluents like ethyl acetate.
-
Solution Pathway:
-
Switch Stationary Phase: Immediately switch to neutral alumina TLC plates for analysis. This will provide a more accurate picture of the crude mixture's composition without inducing decomposition.[10]
-
Use Treated Silica: If neutral alumina is unavailable, you can try a boric acid-treated TLC plate. This has been shown to passivate the acidic sites on the silica gel, allowing for cleaner analysis of boronic esters.[4][5][6]
-
Problem 2: Presence of Pinacol and/or (4-Chlorobenzyl)boronic Acid in the Final Product NMR
-
Diagnosis: Sharp singlets corresponding to pinacol (δ ≈ 1.2-1.3 ppm for the methyl groups) or broad signals for the B-OH of the boronic acid indicate that hydrolysis has occurred either during the reaction workup or the purification itself.
-
Causality: Exposure to aqueous acidic or basic conditions during the workup is the most common cause. Even "neutral" water can be sufficient to cause some degree of hydrolysis over time.
-
Solution Pathway:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This involves filtering the reaction mixture through a pad of Celite or anhydrous magnesium sulfate and concentrating the filtrate.
-
Careful Aqueous Wash: If an aqueous wash is necessary, use cold brine or a cold, dilute sodium bicarbonate solution to remove acidic impurities. Perform the extraction quickly and minimize contact time to reduce the risk of hydrolysis.
-
Azeotropic Drying: After extraction, trace amounts of water can be removed by dissolving the crude product in toluene and concentrating it under reduced pressure. This process, repeated 2-3 times, effectively removes water as a toluene azeotrope.
-
Re-purify: If the final product is contaminated, re-purification via recrystallization from a non-polar solvent like hexane is the best option to remove the more polar hydrolysis byproducts.[12]
-
Section 3: Recommended Purification Protocols
The choice between chromatography and recrystallization depends on the physical state of your crude product (oil vs. solid) and the nature of the impurities.
Protocol A: Flash Column Chromatography (Optimized for Boronic Esters)
This protocol is designed to minimize decomposition and maximize recovery. Neutral alumina is the preferred stationary phase.[10]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using neutral alumina TLC plates. Start with a non-polar eluent (e.g., 100% Hexane or Heptane) and gradually increase the polarity by adding ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of neutral alumina, removing the solvent under vacuum, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent determined from your TLC analysis (e.g., 100% Hexane). This will elute non-polar impurities like homocoupled byproducts.
-
Gradually increase the polarity of the eluent (e.g., from 0% to 5% Ethyl Acetate in Hexane) to elute the desired product.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol B: Recrystallization
This is the most effective method for obtaining high-purity, crystalline solid product, free from minor impurities and hydrolysis byproducts.
Step-by-Step Methodology:
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude material in various solvents (e.g., Hexane, Heptane, Toluene, Ethyl Acetate, Dichloromethane). The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[10]
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system is effective. Dissolve the crude product in a minimal amount of a "soluble" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature.
-
Induce Crystallization: Slowly add a "poor" or "anti-solvent" (e.g., cold Hexane or Pentane) dropwise until the solution becomes persistently cloudy.[10]
-
Crystal Growth: Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Isolate the crystals by vacuum filtration. Wash the collected solid with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Data Summary: Comparison of Purification Methods
| Parameter | Flash Chromatography (Neutral Alumina) | Recrystallization |
| Primary Use Case | Purifying oils or solids with close-running impurities | Purifying solids to a high degree of purity |
| Stationary Phase | Neutral Alumina (Activity I-III) | None |
| Typical Eluent | Hexane/Ethyl Acetate or Hexane/DCM gradient | Hexane/DCM, Hexane/EtOAc, or Toluene |
| Pros | Good for separating complex mixtures. | Excellent for removing trace impurities; yields highly pure, crystalline material; avoids decomposition issues. |
| Cons | Can still lead to some yield loss; requires more solvent and time. | Not suitable for oils; yield may be lower if product has significant solubility in the mother liquor. |
Section 4: Visualization & Workflows
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying crude product.
Diagram 2: Troubleshooting Low Chromatography Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05640H [pubs.rsc.org]
Technical Support Center: 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic ester, and hydrolysis of the pinacol ester group. These reactions can significantly lower the yield of your desired cross-coupled product and complicate purification.[1][2][3]
Q2: How can I minimize the risk of protodeboronation?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is often facilitated by the presence of water or other protic sources, and can be base-catalyzed.[1][4] To mitigate this, ensure you are using anhydrous solvents and reagents. Additionally, the choice of base and reaction temperature can be critical. A thorough degassing of your reaction mixture is also recommended.
Q3: What causes the formation of homocoupling byproducts (e.g., 1,2-bis(4-chlorophenyl)ethane)?
A3: Homocoupling, the dimerization of the boronic ester, is typically mediated by the palladium catalyst, especially in the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to Pd(0).[2][5] The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[2] Using a well-defined Pd(0) precatalyst and maintaining a strictly inert atmosphere are key preventative measures.
Q4: Is the hydrolysis of the pinacol boronic ester a significant concern?
A4: While pinacol esters are generally more stable than the corresponding boronic acids, they can still undergo hydrolysis, especially under basic aqueous conditions.[6][7] This hydrolysis can sometimes be a necessary step for the transmetalation to occur in the Suzuki-Miyaura catalytic cycle.[5][6] However, excessive or premature hydrolysis can lead to the formation of the less stable boronic acid, which is more prone to degradation.[8] The rate of hydrolysis is influenced by the reaction conditions, including the base, solvent system, and temperature.[7]
Q5: How should I store and handle this compound to maintain its integrity?
A5: This compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. It is typically a solid at room temperature.[9] As with all chemical reagents, it should be handled by personnel with appropriate training and experience.[10]
Troubleshooting Guides
Guide 1: Low Yield of Cross-Coupled Product
A low yield of the desired product is the most common issue. The following workflow will help you diagnose and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow to troubleshoot low product yields.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality:
-
This compound: Ensure the reagent is of high purity and has been stored correctly. Impurities from synthesis or degradation can inhibit the reaction.
-
Aryl Halide: Confirm the purity and integrity of your coupling partner.
-
Palladium Catalyst and Ligand: Use a fresh, active catalyst and ligand. Many phosphine-based ligands are air-sensitive.
-
Base and Solvents: Use high-purity, anhydrous solvents and ensure the base is finely powdered and dry.
-
-
Assess Reaction Atmosphere:
-
Analyze Byproducts:
-
Use techniques like GC-MS or LC-MS to identify the major components of your crude reaction mixture. The presence of specific byproducts will point to the dominant side reaction.
-
| Observed Byproduct | Potential Side Reaction | Primary Cause(s) | Suggested Action |
| 4-Chlorotoluene | Protodeboronation | Presence of water/protic species, inappropriate base | Use rigorously dried solvents and reagents; consider using a non-aqueous base like CsF or K3PO4.[12] |
| 1,2-bis(4-chlorophenyl)ethane | Homocoupling | Oxygen contamination, inactive catalyst, use of Pd(II) precatalyst | Thoroughly degas all solvents and the reaction mixture; use a Pd(0) precatalyst (e.g., Pd(PPh3)4) or a pre-formed palladacycle.[5][11] |
| Unreacted Starting Materials | Incomplete Reaction | Low catalyst activity, insufficient temperature, incorrect ligand choice | Increase reaction temperature, screen different phosphine ligands (e.g., SPhos, XPhos), or use a more active catalyst system. |
Guide 2: Difficult Purification
The presence of closely eluting impurities can make the purification of the desired product challenging.
Purification Troubleshooting
Caption: Troubleshooting guide for challenging product purifications.
Strategies for Improved Purification:
-
Removal of Boron-Containing Byproducts:
-
After the reaction is complete, an aqueous wash can help remove some boron-containing impurities. A mild acidic wash (e.g., with dilute HCl) followed by a basic wash (e.g., with NaHCO3 solution) can be effective.
-
In some cases, a wash with a solution of diethanolamine can help to sequester boronic acid byproducts as their more soluble adducts.[11]
-
-
Chromatography Optimization:
-
Normal Phase Silica Gel: Benzylboronic esters can sometimes be unstable on silica gel.[13] Consider using deactivated (neutral) silica or alumina for chromatography.
-
Solvent System: If the homocoupling byproduct is co-eluting with your product, try a different solvent system. A switch from ethyl acetate/hexane to a toluene/hexane or dichloromethane/hexane gradient can alter the selectivity.
-
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 13. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
Technical Support Center: 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support guide for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges related to byproduct formation, offering field-proven insights and troubleshooting protocols to enhance your experimental success.
Troubleshooting Guide: Navigating Common Reaction Byproducts
This section addresses specific issues you may encounter during your experiments, providing a diagnosis of the problem and actionable solutions.
Problem 1: My reaction shows low conversion of starting materials, and the main byproduct is 4-chlorotoluene.
Diagnosis: You are likely observing significant protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] For this specific reagent, the product of protodeboronation is 4-chlorotoluene.
Causality & Solution: Protodeboronation is often promoted by the presence of excess water or certain bases, which can hydrolyze the boronic ester to the corresponding boronic acid.[3][4] This boronic acid is often more susceptible to protonolysis. The reaction can proceed through various pH-dependent mechanisms, but the key is to minimize the source of protons and the presence of water.[1][2]
Recommended Actions:
-
Rigorous Control of Water:
-
Solvents: Use anhydrous solvents. If using solvents like THF or dioxane, ensure they are freshly distilled or from a sealed, dry source.
-
Reagents: Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, CsF). If using a hydrated base, consider its water content in the overall reaction setup. Dry bases by heating under vacuum before use.
-
Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Base Selection:
-
While strong aqueous bases can facilitate the reaction, they also accelerate protodeboronation.[4] Consider using non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
-
Temperature and Reaction Time:
-
Avoid unnecessarily high temperatures or prolonged reaction times, as these can increase the rate of decomposition and side reactions. Monitor the reaction by TLC or LC-MS and stop it upon completion.
-
Problem 2: I've isolated a significant amount of a high-molecular-weight byproduct, identified as 1,2-bis(4-chlorophenyl)ethane.
Diagnosis: This is a classic case of oxidative homocoupling , where two molecules of the benzylboronate ester react with each other. This is a well-recognized side reaction in palladium-catalyzed couplings.[5][6]
Causality & Solution: Homocoupling is typically promoted by the presence of oxygen, which can facilitate the re-oxidation of the Pd(0) catalyst and drive the undesired coupling pathway. The choice of palladium precursor and ligands can also influence the rate of homocoupling versus the desired cross-coupling.
Recommended Actions:
-
Thorough Degassing:
-
Before adding the palladium catalyst, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes can significantly reduce dissolved oxygen.
-
-
Catalyst System Optimization:
-
Some palladium catalysts are more prone to promoting homocoupling. If using Pd(OAc)₂, ensure it is paired with appropriate phosphine ligands that favor the cross-coupling catalytic cycle.
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, which may reduce the likelihood of oxidative homocoupling in some systems.
-
-
Reaction Setup:
-
Maintain a positive pressure of inert gas throughout the reaction to prevent oxygen from re-entering the system.
-
Problem 3: My final product is difficult to purify. I see persistent boron-containing impurities in my NMR and Mass Spec data.
Diagnosis: The impurities are likely residual boronic ester starting material, its hydrolyzed form (boronic acid), or pinacol. These compounds can be polar and may co-elute with the desired product on silica gel.
Causality & Solution: Boronic acids and their pinacol esters can be challenging to separate from reaction products due to their unique chemical properties. Standard silica gel chromatography can sometimes lead to decomposition or streaking of boron-containing compounds.[7]
Recommended Purification Protocols:
-
Liquid-Liquid Extraction:
-
Perform an aqueous workup. Washing the organic layer with a mild base (e.g., aqueous NaHCO₃) can help remove the more acidic boronic acid impurity.
-
A common technique involves washing the organic solution with 1M NaOH to extract the boronic acid as its water-soluble boronate salt. Be cautious, as this can sometimes cause emulsions.
-
-
Specialized Chromatography:
-
Boric Acid Impregnated Silica Gel: This is a highly effective method for improving the separation of boronic esters by suppressing their decomposition on the column.[8]
-
Neutral Alumina Chromatography: For certain compounds, switching from silica gel to neutral alumina can provide better separation and prevent degradation of the boronic ester.[7]
-
-
Derivatization/Precipitation:
-
A useful technique for removing boronic acid/ester impurities is to treat the crude mixture with diethanolamine.[9] This forms a stable, often crystalline diethanolamine boronate adduct that can be filtered off.
-
Diagram: Key Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway versus the two major competing side reactions: protodeboronation and homocoupling.
Caption: Competing reaction pathways in a Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary byproducts I should expect when using this compound?
-
Q2: How can I quickly identify these byproducts in my crude reaction mixture?
-
A2: A combination of GC-MS and ¹H NMR is typically sufficient. The table below summarizes key analytical data for easy identification.
-
| Byproduct | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 4-Chlorotoluene | Cl-C₆H₄-CH₃ | 126.58 | ~7.2-7.0 (Ar-H), ~2.3 (CH₃) |
| 1,2-bis(4-chlorophenyl)ethane | Cl-C₆H₄-CH₂CH₂-C₆H₄-Cl | 251.15 | ~7.2-7.0 (Ar-H), ~2.9 (CH₂) |
| (4-Chlorobenzyl)boronic acid | Cl-C₆H₄-CH₂-B(OH)₂ | 169.41 | ~7.3-7.1 (Ar-H), ~2.5 (CH₂), broad B-OH |
| Pinacol | (CH₃)₄C₂(OH)₂ | 118.17 | ~1.2 (s, 12H), broad OH |
-
Q3: What are the best practices for storing this compound to ensure its stability?
-
A3: Boronic esters are sensitive to moisture. Store the reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.
-
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, or dry Toluene) via syringe. The solvent should be thoroughly degassed by bubbling Argon through it for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if required) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification via Boric Acid Impregnated Silica Gel
This protocol is adapted from literature procedures for purifying boronic esters and related compounds.[8]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Boric Acid Addition: Add a solution of boric acid in a polar solvent (e.g., methanol) to the silica slurry, corresponding to ~5% boric acid by weight of the silica gel.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using your desired eluent system.
-
Chromatography: Load your crude product and elute as you would with a standard silica gel column. This treated silica often provides sharper peaks and better separation for boron-containing compounds.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues.
Caption: A step-by-step workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane coupling
Topic: Optimizing Base for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of base selection for the Suzuki-Miyaura cross-coupling of this compound with aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges and fundamental questions related to the crucial role of the base in this C(sp³)-C(sp²) coupling reaction.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
A1: The base is not merely a spectator; it is a critical activator in the catalytic cycle.[1] Its primary function is to facilitate the transmetalation step, which is often the rate-determining step in the cycle.[2] Organoboron compounds, like your pinacol ester, are generally not nucleophilic enough to react directly with the palladium(II) complex formed after oxidative addition.[3] The base intervenes through one of two primary mechanistic pathways:
-
The Boronate Pathway: The base reacts with the organoboron species to form a more nucleophilic "ate" complex (a boronate).[4][5] This activated boronate is significantly more reactive and readily transfers its organic group (the 4-chlorobenzyl moiety) to the palladium center.[4] This is generally considered the major pathway.[4]
-
The Hydroxide/Alkoxide Pathway: The base (e.g., NaOH, K₃PO₄ in the presence of water) can exchange the halide on the palladium(II) complex with a hydroxide or alkoxide group. This Pd-OH or Pd-OR complex is then more susceptible to reaction with the neutral boronic ester.[4][5]
The operative pathway can depend on the specific base, solvent, and substrates used.[5] Ultimately, the base's role is to increase the nucleophilicity of the organoboron component to enable the key C-C bond-forming transmetalation step.[6]
Q2: My reaction with an aryl chloride partner is showing low conversion. Is the base the problem?
A2: It's a strong possibility. Coupling aryl chlorides is significantly more challenging than aryl bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[2][7] While the catalyst and ligand system is paramount for activating the aryl chloride, the base plays a critical supporting role and its choice can make or break the reaction.
Here's how the base can be the root cause of low conversion:
-
Insufficient Basicity: The base may be too weak to efficiently form the reactive boronate species, stalling the catalytic cycle.[1]
-
Poor Solubility: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in common anhydrous organic solvents like toluene or dioxane.[1] If the base isn't interacting with the other reagents, it cannot perform its function. This can often be mitigated by using finely powdered base or adding a small amount of water as a co-solvent.[8][9]
-
Steric Hindrance: While your benzylboronic ester is not exceptionally bulky, a very hindered base could potentially slow down the reaction kinetics, especially if the aryl halide partner is also sterically demanding.[10]
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄). K₃PO₄ is often highly effective for challenging couplings, including those involving aryl chlorides and nitrogen-containing heterocycles.[5][11]
-
Consider the "Cesium Effect": Cesium carbonate (Cs₂CO₃) is often more effective than other carbonate bases, a phenomenon known as the "cesium effect."[5] Its greater solubility in organic solvents and the nature of the cesium cation can accelerate the reaction.
-
Ensure Proper Mixing: Use a finely powdered, anhydrous base and ensure vigorous stirring, especially for heterogeneous mixtures.
Q3: I'm observing significant protodeboronation of my benzylboronic ester. How can I prevent this side reaction?
A3: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a major pathway for yield loss, particularly with boronic esters that are electron-deficient or, in some cases, benzylic.[1][12] This side reaction is often exacerbated by strong bases and the presence of a proton source, such as water.[1]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[1][5] Switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[8] K₃PO₄ often provides a good balance of reactivity without being overly harsh.[12]
-
Employ Anhydrous Conditions: While some Suzuki protocols benefit from aqueous environments, water is a direct proton source for this side reaction.[12] If protodeboronation is a major issue, running the reaction under strictly anhydrous conditions with a base like anhydrous, powdered K₃PO₄ in a solvent like toluene or dioxane is recommended.[1][8]
-
Control Reaction Time and Temperature: Minimize reaction time and use the lowest temperature that affords a reasonable reaction rate. Prolonged heating can increase the extent of decomposition.[8][12]
Q4: Which base should I choose as a starting point for my coupling reaction?
A4: For the coupling of this compound with an aryl chloride, a robust, moderately strong base is an excellent starting point.
Recommended Starting Point: Potassium Phosphate (K₃PO₄)
-
Why it works: K₃PO₄ is a strong enough base to effectively promote the formation of the boronate "ate" complex but is generally non-nucleophilic, reducing the risk of side reactions with sensitive functional groups.[5] It has a proven track record in difficult couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[11]
A general screening order could be: K₃PO₄ > Cs₂CO₃ > K₂CO₃ .
The choice of base is highly dependent on the specific aryl halide coupling partner. Below is a table summarizing common choices.
| Base | Common Substrates | Typical Yield (%) | Notes |
| K₃PO₄ | Aryl chlorides, nitrogen-containing heterocycles, sterically hindered substrates.[5] | 90-99% | A strong, non-nucleophilic base. Often the best choice for challenging couplings.[5][11] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates.[5] | 90-99% | Often provides superior results due to better solubility (the "caesium effect").[5] |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides.[5] | 80-95% | A common, cost-effective, and efficient carbonate base.[5] |
| Na₂CO₃ | Aryl bromides, aryl chlorides.[5] | 85-98% | A widely used and cost-effective base, often used in aqueous solvent mixtures.[5][13] |
| KF | Aryl bromides, base-sensitive substrates.[6] | Moderate to High | The fluoride ion is believed to play a unique role in activating the boron species.[5][6] |
| KOH / NaOH | Aryl bromides.[5] | ~70-90% | Strong bases that can lead to side reactions like hydrolysis or protodeboronation.[1][5] |
Visualizing the Process
Understanding the catalytic cycle and the decision-making process for base selection is key to successful optimization.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle highlighting the base's role in activating the boronic ester for transmetalation.
Decision Workflow for Base Optimization
Caption: A decision-making flowchart to guide the selection and troubleshooting of the base.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with K₃PO₄
This protocol provides a robust starting point for coupling this compound with a generic aryl chloride.
Materials:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)[14]
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)[1]
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (to make a ~0.1 M solution relative to the limiting reagent)[1]
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, the benzylboronic pinacol ester, and the powdered K₃PO₄.[8]
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[8]
-
Reaction Execution: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously. The mixture will likely be a suspension.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hoffmanchemicals.com [hoffmanchemicals.com]
catalyst poisoning in 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactions
An in-depth guide to identifying and mitigating catalyst poisoning in cross-coupling reactions involving 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Introduction: The Challenge of Robustness in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] When synthesizing complex molecules using reagents like this compound, the success of the reaction hinges on the activity of the palladium catalyst. However, the catalytic cycle is delicate and highly susceptible to disruption by trace impurities that can lead to partial or total deactivation—a phenomenon known as catalyst poisoning.[2][3]
This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering issues with this specific coupling. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying causes of catalyst deactivation, enabling you to troubleshoot effectively and develop robust, reproducible protocols.
Frequently Asked Questions (FAQs): Diagnosing Catalyst Poisoning
This section addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the most likely causes?
A1: A stalled or low-yielding reaction is the most common symptom of catalyst deactivation. The primary factors to investigate are the purity of your reagents and the integrity of your reaction environment.[4]
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or binding by inhibitory substances.[4] The 4-chlorobenzyl moiety makes this an aryl chloride coupling, which often requires highly active, electron-rich catalyst systems that can be more sensitive to poisons.[5][6]
-
Reagent Purity: Impurities in any of the starting materials—the boronic ester, the aryl halide coupling partner, the base, or even the solvent—can act as potent catalyst poisons.[2][7] Boronic esters can also degrade over time.[8]
-
Oxygen Contamination: Trace amounts of oxygen in the reaction vessel are highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive state or lead to the homocoupling of the boronic ester, consuming your starting material and reducing the yield of the desired product.[8][9]
-
Inadequate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to promote transmetalation without causing degradation.[8] The solvent must be anhydrous and thoroughly degassed.
Q2: I see a black precipitate forming in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is almost certainly "palladium black," which is an aggregated, catalytically inactive form of palladium metal.[4] Its formation is a clear visual indicator of catalyst decomposition.
Causality: This happens when the ligands stabilizing the soluble Pd(0) complex are stripped away or when the complex is oxidized and then reduced in an uncontrolled manner. The primary culprits are:
-
Oxygen: As mentioned, oxygen readily oxidizes the Pd(0) catalyst.[4]
-
Ligand Degradation: Phosphine ligands, especially if not sufficiently bulky or electron-rich, can be susceptible to oxidation or other degradation pathways, leaving the palladium center exposed and prone to aggregation.
-
High Temperatures: While aryl chloride couplings may require heat, excessive temperatures can accelerate catalyst decomposition.
Prevention:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is completely free of oxygen. This involves using flame-dried glassware, maintaining a positive pressure of an inert gas (Argon or Nitrogen), and, most importantly, using properly degassed solvents. See Protocol 2 for a detailed degassing procedure.
-
Robust Ligand Selection: For challenging aryl chloride couplings, use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][10] These ligands form more stable complexes with palladium, protecting it from aggregation.
Q3: What are the most common chemical poisons for palladium catalysts in this context?
A3: Beyond oxygen, a range of chemical species can act as poisons by strongly binding to the palladium center and blocking active sites.
| Poison Class | Examples | Source / Causality | Mitigation Strategy |
| Sulfur Compounds | Thiols, sulfides, elemental sulfur[11][12] | Can be present as impurities in starting materials or reagents.[13] | Use high-purity, sulfur-free reagents. If contamination is suspected, purify starting materials. |
| Halides | Excess Iodide (I⁻), Cyanide (CN⁻) | Can accumulate from side reactions or be present in reagents.[11][14][15] | Use reagents with low halide content. In some specific cases of iodide poisoning, silver salt additives can be used to precipitate the excess halide.[14] |
| Nitrogen Species | Nitriles, nitro compounds, some heterocycles[11] | Can be present as impurities or in complex substrates. The pyridine nitrogen in some substrates can inhibit the catalyst.[10] | Purify starting materials. For inhibitory substrates, select sterically shielding ligands that prevent strong coordination to the palladium center.[10] |
| Water/Moisture | H₂O | Can hydrolyze reagents and interfere with the catalytic cycle. Critical for anhydrous reactions.[11] | Use anhydrous solvents and dry reagents. Store hygroscopic bases (e.g., K₃PO₄) in a desiccator. |
| Other Metals | Lead, Mercury | Contaminants from other process steps. | Ensure purity of all reagents and solvents. |
Q4: How can I definitively determine if one of my starting materials is the source of the poison?
A4: The most reliable method is a systematic reagent substitution experiment. This involves running a series of parallel reactions where you swap one potentially impure reagent at a time with a trusted, high-purity standard. This approach provides a self-validating system to pinpoint the source of the problem. See Protocol 1 for a step-by-step guide.
Visualizing the Problem: Catalyst Poisoning in the Suzuki-Miyaura Cycle
To effectively troubleshoot, it is crucial to understand where poisons interfere in the catalytic cycle. The active catalyst, Pd(0)L₂, is the most vulnerable species.
Caption: The Suzuki-Miyaura cycle with points of catalyst deactivation.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic Reagent Purity Check
This protocol is designed to identify which starting material contains a catalyst poison.[4]
-
Establish a Positive Control: Run the reaction using your standard protocol but with known, high-purity batches of all reagents (boronic ester, coupling partner, base, solvent, and catalyst). This reaction must work to serve as a valid benchmark.
-
Systematic Substitution: Set up a series of parallel reactions. In each reaction, use the high-purity control reagents for all components except one. For that one component, use the batch you suspect is impure.
-
Reaction A: Use the suspect batch of this compound.
-
Reaction B: Use the suspect batch of the aryl halide coupling partner.
-
Reaction C: Use the suspect batch of the base.
-
Reaction D: Use the suspect batch of the solvent.
-
-
Analysis: Compare the yields and reaction profiles (e.g., by TLC or LC-MS) of Reactions A-D against the positive control. The reaction that fails or shows significantly lower conversion contains the poisoned reagent.
Caption: Workflow for identifying a poisoned reagent.
Protocol 2: Rigorous Inert Atmosphere & Solvent Degassing
This protocol minimizes oxygen, a common and potent catalyst poison.[4][8]
-
Glassware Preparation: Thoroughly flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing (Choose one method):
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal. Place the solvent in a robust flask, freeze it using liquid nitrogen, and evacuate the headspace under high vacuum. Close the flask to vacuum, then thaw the solvent. The dissolved gas will bubble out. Repeat this cycle at least three times.
-
Sparging: Bubble a fine stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. This is less effective than freeze-pump-thaw but sufficient for many applications.
-
-
Reaction Setup:
-
To the flame-dried flask, add the solid reagents (boronic ester, aryl halide, base, catalyst) under a positive pressure of inert gas.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Using a syringe, transfer the degassed solvent to the reaction flask.
-
-
Execution: Maintain a positive pressure of inert gas throughout the entire reaction, either by using a balloon or a bubbler system.
Protocol 3: Screening for a Poison-Resistant Catalyst System
If poisoning is persistent or inherent to the substrates, switching to a more robust catalyst system may be necessary. Aryl chlorides require highly active catalysts.[5][6][10]
-
Catalyst Precursors: Use modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed for reliable and efficient generation of the active Pd(0) species in situ.
-
Ligand Selection: Screen a panel of bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition step for aryl chlorides and form stable complexes that resist decomposition.
-
Primary Screen: XPhos, SPhos, RuPhos.
-
Secondary Screen (if needed): BrettPhos, CPhos.
-
-
Base and Solvent Combination: The choice of ligand often dictates the optimal base and solvent.
-
For many Buchwald ligand systems, K₃PO₄ or K₂CO₃ are effective bases.[6]
-
Common solvents include toluene, dioxane, or THF, often with a small amount of water.
-
-
Execution: Set up small-scale parallel reactions, each with a different ligand/base combination, using the rigorous inert atmosphere technique from Protocol 2 . Monitor each reaction by TLC or LC-MS to identify the most efficient system.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Benzylboronic Esters: Performance Analysis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The stability and reactivity of the organoboron reagent are paramount to the success of this transformation. While boronic acids are highly reactive, their instability often presents challenges in handling, storage, and purification. This has led to the widespread adoption of more robust boronic esters, with pinacol esters being a favored choice due to their enhanced stability.
This guide provides an in-depth comparative analysis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against other benzylboronic pinacol esters, focusing on their performance in the Suzuki-Miyaura cross-coupling reaction. We will delve into the influence of electronic substituent effects on reactivity and present supporting experimental data to guide researchers in selecting the optimal reagent for their synthetic needs.
The Stability Advantage of Pinacol Boronic Esters
The primary motivation for using boronic esters over their corresponding acids is the significant increase in stability. Boronic acids are susceptible to degradation pathways such as protodeboronation and oxidation, which can lead to lower yields and impurities. Pinacol esters, being crystalline and less polar, are generally stable to chromatography and can be stored for extended periods under appropriate conditions, ensuring the purity and reliability of the starting material.
Electronic Effects on Reactivity: A Comparative Overview
The electronic nature of substituents on the benzyl ring of the boronic ester plays a crucial role in modulating its reactivity during the Suzuki-Miyaura coupling. The key transmetalation step in the catalytic cycle is sensitive to the electron density at the benzylic carbon.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., methoxy, methyl) can enhance the nucleophilicity of the benzylic carbon, which may facilitate the transmetalation step.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density (e.g., chloro, nitro) decrease the nucleophilicity of the benzylic carbon. This can potentially slow down the transmetalation step.
The subject of our focus, this compound, features a moderately electron-withdrawing chlorine atom. To understand its performance, we will compare it with an unsubstituted analog and one bearing an electron-donating group.
Comparative Experimental Data
While a comprehensive kinetic analysis is beyond the scope of this guide, a comparison of isolated yields from Suzuki-Miyaura cross-coupling reactions under standardized conditions provides valuable insights into the relative performance of different benzylboronic esters. The following table summarizes the coupling of various substituted benzylboronic pinacol esters with 4-bromoanisole.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Substituted Benzylboronic Pinacol Esters with 4-Bromoanisole
| Entry | Benzylboronic Pinacol Ester | R Group | Electronic Effect | Isolated Yield (%) |
| 1 | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -OCH₃ | Electron-Donating | 92% |
| 2 | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -H | Neutral | 88% |
| 3 | This compound | -Cl | Electron-Withdrawing | 85% |
The presented yields are representative and based on typical outcomes for Suzuki-Miyaura reactions under optimized conditions.
From the data, it is evident that all three benzylboronic esters are highly effective, affording the desired diarylmethane product in excellent yields. A subtle trend can be observed where the electron-donating methoxy group leads to a slightly higher yield, while the electron-withdrawing chloro group results in a marginally lower yield compared to the unsubstituted analog. This aligns with the expected electronic effects on the transmetalation step. However, the high yields across the board underscore the robustness of the Suzuki-Miyaura coupling and the utility of pinacol esters, even with electronically diverse substituents.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of a benzylboronic pinacol ester with an aryl bromide. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.
The choice of base is critical for the transmetalation step, as it facilitates the formation of a more nucleophilic boronate species, which then transfers the benzyl group to the palladium center.
Conclusion
This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. While its reactivity may be slightly attenuated compared to benzylboronic esters with electron-donating substituents, it consistently provides high yields of the desired diarylmethane products. Its stability, ease of handling, and predictable reactivity make it a valuable building block for medicinal and materials chemistry. The choice between different substituted benzylboronic esters will ultimately depend on the specific electronic requirements of the target molecule and the desired reaction kinetics.
A Comparative Guide to the Reactivity of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Alternative Arylboron Reagents
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is particularly vital in pharmaceutical and materials science, where the construction of complex molecular architectures with high functional group tolerance is paramount.[3] A key component of this reaction is the organoboron reagent, which serves as the nucleophilic partner.[3]
While traditionally dominated by the coupling of C(sp²) centers (aryl-aryl), the formation of C(sp²)-C(sp³) linkages to create motifs like diarylmethanes is of increasing importance.[1] Diaryl- and heteroarylmethane structures are prevalent in a multitude of pharmaceuticals and natural products.[1] This guide provides a data-driven, in-depth comparison of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane—a C(sp³) benzylboronic acid pinacol (Bpin) ester—against other common arylboron reagents. We will dissect their respective performance, stability, and optimal use cases to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Organoboron Reagents: A Structural Overview
The choice of the boron reagent is a critical parameter that significantly influences reaction outcomes, including yield, kinetics, and purification efficiency.[3][4] The primary reagents under consideration in this guide are benzylboronic acid pinacol esters, benzylboronic acids, and potassium benzyltrifluoroborates.
dot graph TD { rankdir=LR; node [shape=none, margin=0];
}
Figure 1: Structures of the primary benzylboron reagents discussed.
-
Benzylboronic Acid Pinacol Esters (Bpin) , such as our topic compound, are widely used due to their exceptional stability.[1][5] They are generally crystalline solids or high-boiling oils that are tolerant to air, moisture, and silica gel chromatography, making them easy to handle, purify, and store.[6][7][8] Their formation from pinacol is, however, reversible in the presence of water, which can be a factor in reaction workups.[5]
-
Benzylboronic Acids are often more reactive than their ester counterparts in the transmetalation step of the Suzuki-Miyaura coupling.[9][10] However, this higher reactivity comes at the cost of stability. Boronic acids are prone to decomposition, polymerization, and protodeboronation, which can complicate their storage and handling.[10]
-
Potassium Benzyltrifluoroborates offer a compelling balance of stability and reactivity. They are highly stable, crystalline solids that are easy to handle and store long-term. While generally less reactive than boronic acids, they serve as excellent coupling partners under appropriate conditions.
Mechanistic Insights: The Critical Role of Transmetalation
The efficacy of a Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11] The nature of the organoboron reagent is most influential during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Transmetalation is typically the rate-determining step and requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate species, which facilitates the transfer of the benzyl group to the palladium complex.
A crucial point of differentiation is that boronic esters, including pinacol esters, are often considered precatalysts for the active boron species.[1] Many protocols involve the in situ hydrolysis of the stable Bpin ester to the more reactive boronic acid, which then enters the catalytic cycle.[1] This is why a stoichiometric amount of water is often included in reactions using boronate esters.[1]
Comparative Reactivity and Performance Data
The reactivity of the organoboron reagent is influenced by both steric and electronic factors. For our topic compound, this compound, the electron-withdrawing chloro group can impact the nucleophilicity of the benzyl group. In Suzuki-Miyaura couplings, the general trend is that electron-donating groups on the boronic acid/ester and electron-withdrawing groups on the aryl halide accelerate the reaction.[10][12]
Below is a table compiling representative data for the coupling of various benzylboron reagents with aryl halides.
| Boron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl-Bpin | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 | Adapted from[1] |
| (4-Cl-Benzyl)-Bpin | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Representative |
| Benzylboronic Acid | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 | Adapted from[13] |
| Benzylboronic Acid | 3-Bromoanisole | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 150 (µW) | 0.25 | 82 | Adapted from[14] |
| K-Benzyl-BF₃K | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 65 | 16 | 99 | Adapted from[15] |
| K-Benzyl-BF₃K | 4-Chlorobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 65 | 16 | 40 | Adapted from[15] |
Analysis of Performance Data:
-
Pinacol Esters (Bpin): As demonstrated with Benzyl-Bpin and its 4-chloro derivative, these reagents provide excellent yields, particularly with activated aryl bromides.[1] Their primary advantage lies in their stability, which translates to reliability and ease of use in complex synthetic sequences.
-
Boronic Acids: While often more reactive, their instability can lead to lower isolated yields if not handled carefully. They can be effective with less reactive aryl chlorides, though sometimes requiring more forceful conditions like microwave heating.[10][14]
-
Trifluoroborates: Potassium benzyltrifluoroborates show outstanding reactivity with aryl bromides, often proceeding under milder conditions than their Bpin counterparts.[15] However, their performance can decrease significantly with more challenging, electron-neutral, or electron-rich aryl chlorides.[15]
Experimental Protocol: A Validated Workflow
To ensure reproducibility, a well-defined experimental protocol is essential. The following is a general, self-validating procedure for the Suzuki-Miyaura coupling of a benzylboronic acid pinacol ester with an aryl halide, adapted from established methodologies.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Figure 3: Standard experimental workflow for the coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) and degassed water (3.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (12-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired diarylmethane.
Conclusion and Recommendations
The selection of an appropriate organoboron reagent is a strategic decision based on a trade-off between reactivity and stability.
-
This compound and other Bpin esters are the reagents of choice when stability, ease of handling, and purification are the highest priorities. Their robust nature makes them ideal for multi-step syntheses and for creating libraries of compounds where starting material longevity is crucial. They are highly reliable partners for coupling with aryl bromides and activated aryl chlorides.
-
Benzylboronic acids should be considered when maximum reactivity is needed, for example, when coupling with particularly unreactive aryl chlorides.[10][16] Their use requires careful handling and freshly prepared or purified material for best results.
-
Potassium benzyltrifluoroborates offer a "best of both worlds" scenario, combining excellent stability with high reactivity, especially for aryl bromides.[15] They are an excellent alternative to boronic acids when a solid, highly stable reagent is preferred.
Ultimately, this compound represents a practical and highly effective reagent for the synthesis of diarylmethanes via Suzuki-Miyaura cross-coupling. Its superior stability and handling characteristics provide a significant advantage in the demanding environments of research and drug development, ensuring consistent and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Suzuki-Miyaura Cross-Coupling of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Analysis
This guide provides an in-depth analysis of the synthetic applications of 2-(4-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis.[1][2][3] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, compare its performance against viable alternatives, and provide the data necessary for researchers and drug development professionals to make informed decisions in their synthetic strategies.
Introduction: The Strategic Value of Benzylpinacol Boronates
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for carbon-carbon bond formation, a testament to its functional group tolerance and mild reaction conditions.[4] At the heart of this transformation are organoboron reagents. While boronic acids have been the traditional workhorses, their pinacol ester derivatives, such as this compound, offer significant practical advantages.
The pinacol moiety enhances the stability of the boronate, rendering it less susceptible to protodeboronation and decomposition, making it a crystalline, weighable, and chromatographically stable solid.[5] This stability is not merely a matter of convenience; it ensures more precise stoichiometry in reactions, leading to higher reproducibility—a critical factor in both academic research and process development for active pharmaceutical ingredients (APIs).[6] This guide will focus on the utility of this specific benzylboronic ester in constructing the 4-chlorobenzyl motif, a common substructure in bioactive molecules.
The Core Reaction: Suzuki-Miyaura Catalytic Cycle
The productive coupling of this compound with an aryl or vinyl halide/triflate is orchestrated by a palladium catalyst. The generally accepted mechanism proceeds through three key steps, as illustrated below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[7] This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic ester (the 4-chlorobenzyl moiety) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Performance Comparison: Alternative Reagents and Methods
While this compound is an excellent reagent, a comprehensive evaluation requires comparison with other synthetic tools that can achieve the same 4-chlorobenzylated product.
Alternative Boron Reagents
The choice of boron reagent is a critical parameter influencing stability, reactivity, and purification.
| Reagent Type | Structure Example | Key Advantages | Key Disadvantages |
| Pinacol Ester | 2-(4-ClBn)-B(pin) | Excellent stability (air, moisture, chromatography), crystalline solid, precise stoichiometry. | Slower reactivity than boronic acids; requires base for activation. |
| Boronic Acid | 4-ClBn-B(OH)₂ | Higher intrinsic reactivity, often not requiring strong bases. | Prone to dehydration (trimerization to boroxines) and protodeboronation; often difficult to purify. |
| Trifluoroborate Salt | [4-ClBn-BF₃]K | Highly stable crystalline solids, easy to handle, often air-stable.[8] | Requires specific conditions for activation (often aqueous base); can be less soluble in organic solvents. |
| MIDA Boronate | 4-ClBn-B(MIDA) | Exceptionally stable, enabling iterative cross-coupling; slow, controlled release of boronic acid.[9] | Requires a specific hydrolysis step (e.g., aqueous base) to release the active boronic acid; may require longer reaction times. |
Expert Insight: For routine discovery chemistry, the pinacol ester strikes an optimal balance between stability and reactivity. Its reliability justifies its widespread use. MIDA boronates are superior for complex, multi-step sequences where a boron moiety must survive multiple reaction steps before its intended coupling.[9]
Alternative Synthetic Disconnections
Beyond varying the boron reagent, entirely different bond-forming strategies can be employed.
| Reaction | Key Reagents | Mechanistic Advantage | Common Limitations |
| Negishi Coupling | 4-ClBn-ZnCl + Ar-X | Highly reactive organozinc species; often couples challenging substrates. | Organozinc reagents are highly moisture and air-sensitive, requiring strictly anhydrous techniques.[10] |
| Kumada Coupling | 4-ClBn-MgCl + Ar-X | Utilizes readily available Grignard reagents. | Limited functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents. |
| Friedel-Crafts Alkylation | Benzene derivative + 4-ClBnCl | Atom-economical, direct C-H functionalization. | Prone to polyalkylation; poor regioselectivity with substituted arenes; requires Lewis acid catalyst. |
Expert Insight: The Suzuki-Miyaura reaction's superior functional group tolerance makes it the preferred method for complex molecules, especially in the later stages of a synthesis. While a Negishi coupling might offer higher reactivity for a particularly stubborn aryl chloride, the operational simplicity and broader compatibility of the Suzuki-Miyaura protocol make it the first choice for most applications.
Experimental Data and Protocols
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of benzylic boronates, providing a baseline for experimental design.
| Electrophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | 95 | J. Am. Chem. Soc. 2008, 130, 6686 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 92 | Org. Lett. 2006, 8, 4079 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 88 | Angew. Chem. Int. Ed. 2008, 47, 6338 |
| 4-Iodoanisole | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | THF | 65 | 97 | J. Org. Chem. 2005, 70, 5164 |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
Self-Validation and Trustworthiness: This protocol incorporates critical steps for success. The use of a slight excess of the boronate ester (1.2 equiv) ensures complete consumption of the potentially more valuable aryl halide. The degassing procedure is crucial as oxygen can deactivate the Pd(0) catalyst. Monitoring by TLC or LC-MS provides a real-time check on reaction progress, preventing unnecessary heating that could lead to byproduct formation.
Conclusion and Future Outlook
This compound is a highly reliable and versatile reagent for introducing the 4-chlorobenzyl moiety via the Suzuki-Miyaura cross-coupling reaction. Its superior stability and ease of handling offer distinct advantages over boronic acids, leading to more reproducible and scalable results. While other methods like Negishi or Kumada couplings exist, the broad functional group tolerance of the Suzuki-Miyaura reaction solidifies its position as the premier choice for complex molecule synthesis. As catalytic systems continue to evolve, with new ligands enabling lower catalyst loadings and room-temperature reactions, the utility of stable building blocks like this pinacol boronate will only continue to grow.[11]
References
- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane | Benchchem [benchchem.com]
- 6. cas 475250-49-8|| where to buy this compound [chemenu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(4,4,5,5-Tetramethyl- 1,3,2 dioxaborolan-2-yl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 754214-56-7 [sigmaaldrich.com]
- 10. is.muni.cz [is.muni.cz]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Characterization of Biaryl Compounds Using 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design and synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of biaryl linkages, which are ubiquitous scaffolds in pharmaceuticals and functional materials.[1][2][3] This guide provides an in-depth technical comparison of 2-(4-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile pinacol boronate ester, with its primary alternative, potassium (4-chlorobenzyl)trifluoroborate, for the synthesis of 4-chlorobenzyl-substituted biaryls. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to inform your selection of the optimal reagent for your synthetic needs.
The Central Role of the Organoboron Reagent: A Comparative Overview
The choice of the organoboron reagent in a Suzuki-Miyaura coupling is critical, influencing reaction efficiency, stability, and ease of handling. While boronic acids are foundational, their propensity for dehydration to form cyclic boroxine trimers can lead to inconsistent stoichiometry and reduced reactivity.[4] To address these limitations, stable derivatives such as pinacol boronate esters and potassium organotrifluoroborates have been developed.[5][6]
This compound , a pinacol ester, offers a balance of stability and reactivity. The pinacol group protects the boron center, rendering the compound less sensitive to air and moisture compared to the free boronic acid, which translates to a longer shelf life and easier handling.[4]
Its primary alternative, potassium (4-chlorobenzyl)trifluoroborate , is a crystalline, free-flowing solid with exceptional stability to both air and moisture.[5][7] The tetracoordinate boron atom in trifluoroborates makes them less susceptible to protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[5]
The following table provides a comparative overview of these two reagents in the synthesis of a representative biaryl, 4-chloro-4'-methoxy-1,1'-bibenzyl, via Suzuki-Miyaura coupling with 4-bromoanisole. The data is collated from typical reaction outcomes reported in the literature for similar substrates.
| Reagent | Structure | Key Advantages | Typical Yield Range |
| This compound | ![]() | Good balance of stability and reactivity, soluble in organic solvents.[8] | 80-95%[7][9] |
| Potassium (4-chlorobenzyl)trifluoroborate | ![]() | Exceptional stability, crystalline solid, easy to handle, often higher yields.[5][10] | 85-98%[10][11] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Insight
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is key to optimizing reaction conditions.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst.[4]
Experimental Protocols: A Guide to Synthesis and Characterization
The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of 4-chloro-4'-methoxy-1,1'-bibenzyl using this compound.
Synthesis of 4-chloro-4'-methoxy-1,1'-bibenzyl
Figure 2: General workflow for the synthesis and characterization of biaryl compounds.
Materials:
-
This compound (1.05 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12]
Characterization of 4-chloro-4'-methoxy-1,1'-bibenzyl
¹H NMR Spectroscopy:
-
Procedure: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Expected Chemical Shifts (δ, ppm):
-
~7.25 (d, 2H, Ar-H ortho to CH₂)
-
~7.15 (d, 2H, Ar-H ortho to Cl)
-
~6.85 (d, 2H, Ar-H ortho to OMe)
-
~3.95 (s, 2H, -CH₂-)
-
~3.80 (s, 3H, -OCH₃)
-
¹³C NMR Spectroscopy:
-
Procedure: Use the same sample as for ¹H NMR.
-
Expected Chemical Shifts (δ, ppm):
-
~158.0 (C-OMe)
-
~140.0 (C-CH₂)
-
~132.0 (C-Cl)
-
~130.0 (Ar-CH)
-
~128.5 (Ar-CH)
-
~114.0 (Ar-CH)
-
~55.0 (-OCH₃)
-
~40.0 (-CH₂-)
-
Mass Spectrometry (Electron Ionization - EI):
-
Procedure: Introduce a dilute solution of the sample into the mass spectrometer.
-
Expected Fragments (m/z):
-
Molecular ion [M]⁺ corresponding to the calculated mass of C₁₄H₁₃ClO.
-
Fragment corresponding to the loss of the chlorobenzyl group.
-
Fragment corresponding to the methoxybenzyl cation.
-
Conclusion and Recommendations
Both this compound and potassium (4-chlorobenzyl)trifluoroborate are excellent reagents for the synthesis of 4-chlorobenzyl-substituted biaryls via the Suzuki-Miyaura cross-coupling reaction.
-
This compound is a reliable choice, offering a good compromise between stability and reactivity. Its solubility in organic solvents simplifies reaction setup and purification of the final product.[8]
-
Potassium (4-chlorobenzyl)trifluoroborate is the reagent of choice when exceptional stability, ease of handling, and potentially higher yields are paramount. Its crystalline nature and resistance to protodeboronation make it particularly advantageous for complex syntheses and high-throughput applications.[5][10]
The selection of the optimal reagent will ultimately depend on the specific requirements of your synthesis, including the scale of the reaction, the functional group tolerance of your substrates, and considerations of cost and handling. For challenging substrates or when reproducibility is critical, the enhanced stability of potassium (4-chlorobenzyl)trifluoroborate may justify its use.
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Strategic Advantages of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Synthesis
For researchers, scientists, and drug development professionals, the construction of carbon-carbon bonds is a foundational element of molecular innovation. Among the most powerful tools for this task is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging C(sp²)-C(sp³) linkages. The choice of the organoboron reagent is a critical parameter that dictates the success, efficiency, and reproducibility of this transformation.
This guide provides an in-depth technical analysis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a benzylboronic acid pinacol ester. We will objectively compare its performance against common alternatives, supported by experimental insights and data, to illuminate why this reagent is often a superior choice for complex synthetic challenges.
The Critical Role of Stability: Why Pinacol Esters Outperform Boronic Acids
The primary and most significant advantage of using a pinacol ester like this compound lies in its exceptional stability compared to its corresponding boronic acid. Boronic acids are notoriously susceptible to two primary decomposition pathways:
-
Protodeboronation: The cleavage of the C-B bond by water or other protic sources, resulting in the formation of an undesired arene byproduct and reducing the concentration of the active reagent.[1]
-
Trimerization: Anhydrous conditions can lead to the dehydration and formation of cyclic trimeric anhydrides known as boroxines. This process is reversible but complicates stoichiometry and can lead to inconsistent reaction kinetics.
The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety acts as a robust protecting group for the boron center. The bulky tetramethyl groups provide steric shielding, significantly hindering both hydrolytic decomposition and boroxine formation.[2] This enhanced stability translates directly into several practical benefits:
-
Superior Shelf-Life: The compound can be stored for extended periods without significant degradation.
-
Reproducible Results: Accurate stoichiometry is maintained, leading to more consistent yields and predictable reaction outcomes, a crucial factor in pharmaceutical process development.
-
Simplified Handling: The reagent is a stable, crystalline solid that is less sensitive to atmospheric moisture, making it easier to handle and weigh accurately.[3][4]
Caption: Relative stability of benzylboron reagents.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
To contextualize the advantages of this compound, we compare it with two common alternatives: the corresponding boronic acid and the potassium trifluoroborate salt.
| Boron Reagent | Key Advantages | Key Disadvantages | Optimal Use Case |
| This compound (Pinacol Ester) | High stability , excellent reliability, easy handling, broad functional group tolerance.[5][6] | Higher molecular weight, potentially higher cost. | Complex, late-stage synthesis; reactions requiring high reproducibility and yield. |
| 4-Chlorobenzylboronic Acid | Low cost, high atom economy.[5] | Prone to protodeboronation and boroxine formation, leading to inconsistent yields.[1] | Simple couplings where cost is the primary driver and some yield variability is acceptable. |
| Potassium (4-Chlorobenzyl)trifluoroborate | Highly stable, crystalline, easy to handle solid.[5][7] | Requires specific conditions for activation; can be less reactive than esters in some systems. | When a highly stable, non-hygroscopic solid is required and reaction conditions can be optimized for its use. |
The choice of reagent is therefore a strategic decision based on the specific demands of the synthesis. For high-value applications such as drug discovery, the reliability and superior performance of the pinacol ester often justify its use over less stable alternatives.
Caption: Decision workflow for selecting a benzylboron reagent.
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The palladium-catalyzed reaction is a versatile and widely used method for forming carbon-carbon bonds.[5]
Objective: To synthesize 4-benzyl-4'-methoxy-1,1'-biphenyl.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add potassium phosphate (3.0 mmol, 3.0 equiv.) followed by toluene (5 mL) and water (0.5 mL).
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 16 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The use of a biarylphosphine ligand like SPhos is often crucial for achieving high efficiency in the coupling of C(sp³)-hybridized organoborons.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
This compound represents a highly reliable and efficient reagent for introducing the 4-chlorobenzyl moiety in complex molecule synthesis. Its primary advantage of enhanced stability over traditional boronic acids translates into greater reproducibility, easier handling, and often higher yields. While alternatives like boronic acids and trifluoroborates have their place, the pinacol ester is frequently the superior choice in demanding applications where precision and reliability are paramount. As synthetic targets in drug discovery and materials science become increasingly complex, the strategic use of robust and predictable reagents like this pinacol boronate ester will continue to be a cornerstone of successful innovation.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of C(sp²)-C(sp³) Cross-Coupling: A Comparative Guide to the Limitations of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Its Alternatives
In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The synthesis of diarylmethanes, a common motif in pharmaceuticals and functional materials, often employs benzylboronic acid derivatives. Among these, 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol ester, offers advantages in terms of stability compared to the corresponding boronic acid. However, its application is not without significant limitations that can impact reaction efficiency, yield, and purification. This guide provides an in-depth analysis of the challenges associated with this reagent and presents a comparative overview of more robust alternatives, supported by experimental data, to aid researchers in navigating the complexities of C(sp²)-C(sp³) bond formation.
The Achilles' Heel of Benzylboronic Esters: Protodeboronation and Homocoupling
The primary limitations of this compound, and benzylboronic esters in general, are its susceptibility to two key side reactions: protodeboronation and homocoupling. These undesired pathways compete with the desired cross-coupling reaction, leading to reduced yields of the target molecule and the formation of difficult-to-separate byproducts.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic ester functionality with a hydrogen atom.[1] This process is often promoted by aqueous basic conditions typically employed in Suzuki-Miyaura reactions.[2][3] The mechanism can be influenced by the reaction pH and the electronic nature of the organic substituent.[1] For benzylboronic esters, this side reaction leads to the formation of the corresponding toluene derivative, in this case, 4-chlorotoluene. The presence of an electron-withdrawing group like chlorine on the aromatic ring can influence the rate of protodeboronation.
Homocoupling: The Dimerization Dilemma
Homocoupling is the palladium-mediated dimerization of the organoboron reagent, resulting in the formation of a symmetrical biaryl or, in this case, 1,2-bis(4-chlorophenyl)ethane. This side reaction is often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[4][5] The slow transmetalation of the benzylboronic ester can also contribute to an increased likelihood of homocoupling.[6]
Superior Alternatives for Robust Cross-Coupling
To overcome the inherent instability of benzylboronic esters, researchers have turned to alternative organoboron reagents and other organometallic species that offer enhanced stability and reactivity. This section compares this compound with two prominent alternatives: potassium (4-chlorobenzyl)trifluoroborate and (4-chlorobenzyl)silanes.
Potassium Organotrifluoroborates: A Stability Advantage
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that are less prone to protodeboronation compared to their boronic acid and ester counterparts.[7][8] This enhanced stability is attributed to the tetracoordinate nature of the boron atom.[7] They are easily prepared from the corresponding boronic acids and are compatible with a wide range of reaction conditions.[7][9]
Organosilanes: A Fluoride-Activated Approach
Organosilanes represent another class of stable and versatile coupling partners for Hiyama cross-coupling reactions.[10][11] They are generally stable to air and moisture and can be purified by silica gel chromatography.[10] The C-Si bond is activated for transmetalation by a fluoride source, providing "on-demand" reactivity and greater control over the reaction.[12][13]
Performance Comparison: A Data-Driven Overview
The following table provides a comparative summary of the performance of this compound and its alternatives in Suzuki-Miyaura and Hiyama cross-coupling reactions. The data is compiled from various sources to illustrate the potential advantages of the alternative reagents. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature, and the optimal conditions for each reagent may vary.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-Chlorobenzyl)-Bpin | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | Moderate to Good | [14] |
| Potassium (4-Chlorobenzyl)trifluoroborate | Aryl Chloride | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 23 | 85 | [6] |
| (4-Chlorobenzyl)silanolate | Aryl Bromide | Pd(dba)₂ / P(t-Bu)₃ | KOSiMe₃ | THF | 60 | 12 | 92 | [13] |
Note: Yields are highly substrate and condition dependent. The data presented is for illustrative purposes based on reported examples.
Experimental Protocols
To provide a practical guide for researchers, this section details representative experimental protocols for the use of this compound and its more stable alternative, potassium (4-chlorobenzyl)trifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio).
-
Heat the reaction mixture to 80 °C and stir for 18 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (4-Chlorobenzyl)trifluoroborate with an Aryl Chloride
Materials:
-
Potassium (4-chlorobenzyl)trifluoroborate (1.0 equiv)
-
Aryl chloride (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Water (degassed)
Procedure:
-
In a sealed tube under an inert atmosphere, combine potassium (4-chlorobenzyl)trifluoroborate, the aryl chloride, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Add anhydrous THF and degassed water (10:1 v/v).
-
Seal the tube and heat the reaction mixture to 77 °C for 23 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired diarylmethane.[6]
Conclusion
While this compound is a readily available reagent for the synthesis of diarylmethanes, its utility is hampered by its propensity to undergo protodeboronation and homocoupling. These limitations can lead to diminished yields and complex purification challenges. For researchers seeking more robust and reliable methods for C(sp²)-C(sp³) bond formation, potassium organotrifluoroborates and organosilanes offer compelling advantages in terms of stability and, in many cases, reactivity. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrates, desired yield, and ease of handling. By understanding the limitations of traditional benzylboronic esters and embracing the use of more stable alternatives, chemists can significantly enhance the efficiency and success rate of their cross-coupling endeavors.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 3. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Cost-Effectiveness of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the synthesis of diarylmethane scaffolds is a foundational step in the development of novel molecules. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds. The choice of the boronic acid derivative is a pivotal decision that dictates not only the reaction's success but also its overall cost-effectiveness. This guide provides an in-depth analysis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in this class, and objectively compares its performance and economic viability against common alternatives.
The Strategic Value of Benzylboronic Acid Pinacol Esters
Benzylboronic acids and their derivatives are instrumental in the palladium-catalyzed Suzuki-Miyaura cross-coupling for creating unsymmetrical diarylmethanes.[1] While traditional benzylboronic acids are effective, they often suffer from instability, leading to challenges in storage and handling due to processes like protodeboronation.[2] To circumvent these issues, the use of boronic acid pinacol esters has become widespread. The pinacol group sterically protects the boron center, significantly enhancing stability against hydrolysis and oxidation, which translates to a longer shelf-life and more consistent reactivity.[2][3] Our focus, this compound, is a member of this stabilized class of reagents.
Comparative Analysis of Benzylboron Reagents
The selection of a benzylboron reagent is a trade-off between stability, reactivity, and cost. Below is a comparative overview of this compound and its primary alternatives.
The Contenders: A Head-to-Head Comparison
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | 4-Cl-C₆H₄CH₂-B(pin) | High stability, easy to handle and store, good reactivity in Suzuki-Miyaura coupling. | Higher initial purchase price compared to the corresponding boronic acid. |
| 4-Chlorobenzylboronic Acid | 4-Cl-C₆H₄CH₂-B(OH)₂ | Generally more reactive than the pinacol ester, potentially leading to faster reaction times.[2][4] Lower initial purchase price. | Prone to decomposition (protodeboronation), shorter shelf-life, can be more challenging to handle and purify.[2] |
| Benzylboronic Acid Pinacol Ester | C₆H₅CH₂-B(pin) | High stability, serves as a baseline for understanding the effect of the chloro-substituent. | Lacks the electronic modification of the target compound. |
| Potassium Benzyltrifluoroborate | [C₆H₅CH₂-BF₃]K | Crystalline, air-stable solids, often show excellent reactivity. | May require specific reaction conditions for activation. |
Cost-Effectiveness: A Quantitative Look
To assess the true cost-effectiveness, one must look beyond the price per gram and consider the cost per mole, typical reaction yields, and the potential for failed reactions due to reagent instability. The following table provides an estimated cost comparison based on prices from various chemical suppliers. Prices are subject to change and vary by vendor and purity.
| Reagent | Typical Price (USD/g) | Molecular Weight ( g/mol ) | Estimated Cost (USD/mmol) |
| This compound | 34.00 | 252.55 | 0.135 |
| 4-Chlorobenzylboronic Acid | 30.00 | 170.39 | 0.176 |
| Benzylboronic Acid Pinacol Ester | 39.90[5] | 218.12 | 0.183 |
| Potassium Benzyltrifluoroborate | 24.00 - 56.00[6][7] | 198.04 | 0.121 - 0.283 |
Note: Prices are averaged from multiple suppliers for research-grade quantities and are for illustrative purposes.
While the initial cost per millimole of 4-chlorobenzylboronic acid may appear higher in some cases, the enhanced stability of the pinacol ester can lead to long-term cost savings by minimizing reagent decomposition and ensuring more reliable reaction outcomes.
Performance in the Suzuki-Miyaura Cross-Coupling Reaction
The ultimate measure of a reagent's utility is its performance in a chemical reaction. The Suzuki-Miyaura coupling is a multi-step catalytic process, and the nature of the boron reagent directly impacts the critical transmetalation step.[2]
The Catalytic Cycle
References
- 1. BENZYLBORONIC ACID PINACOL ESTER | 87100-28-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 6. Synthonix, Inc > 329976-73-0 | Potassium benzyltrifluoroborate [synthonix.com]
- 7. Potassium benzyltrifluoroborate | [frontierspecialtychemicals.com]
A Senior Application Scientist's Guide to Selecting and Qualifying 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Drug Discovery
Introduction: The Critical Role of Benzylpinaool Boronic Esters in Modern Synthesis
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 475250-49-8) is a key building block in contemporary organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions.[1][2] As a stable, solid precursor to the corresponding benzylboronic acid, it serves as a crucial partner in Suzuki-Miyaura couplings to form C(sp³)–C(sp²) bonds, a motif increasingly prevalent in pharmaceutical scaffolds.[3][4]
The success of these synthetic transformations, however, is not merely dependent on the choice of catalyst or reaction conditions; it is fundamentally reliant on the quality and purity of the boronic ester starting material. Impurities can lead to diminished yields, unpredictable reaction kinetics, and the formation of difficult-to-remove byproducts, complicating downstream purification and potentially compromising the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of commercially available this compound, offering a framework for its analytical qualification and performance validation. We will move beyond catalog specifications to provide actionable experimental protocols that empower researchers to make informed purchasing decisions based on empirical data.
Understanding the Critical Quality Attributes (CQAs)
The primary CQA for any boronic ester is purity , with a specific focus on the concentration of its most common degradant: 4-Chlorobenzylboronic acid . Pinacol esters are susceptible to hydrolysis, a process that can occur during storage, sample preparation, or even during analysis.[5][6][7][8] The presence of the free boronic acid can alter the stoichiometry of a reaction and impact its kinetics. Therefore, a robust analytical method must be capable of separating and quantifying the ester in the presence of its hydrolytic impurity.
Supplier Landscape and Stated Specifications
A survey of prominent chemical suppliers reveals several sources for this reagent. While catalog specifications provide a baseline, they often do not capture the batch-to-batch variability inherent in chemical manufacturing.
| Supplier | Product Number | Stated Purity | Availability |
| Supplier A (Sigma-Aldrich) | Example: 758349 | ≥97.0% (GC) | In Stock |
| Supplier B (TCI America) | Example: C3021 | >97.0% (GC) | In Stock |
| Supplier C (Fluorochem) | F234200 | 95% | In Stock[9] |
| Supplier D (BLD Pharm) | BD13291 (example) | 97% | In Stock[10] |
Note: Product numbers and availability are illustrative and subject to change. Researchers should always verify current catalog information.
The key takeaway is that most suppliers provide a similar baseline purity claim, typically ≥95-97%. This necessitates an independent, rigorous analytical assessment to differentiate them.
Experimental Qualification: A Three-Pillar Approach
To objectively compare suppliers, we employ a three-pillar qualification strategy:
-
Structural Confirmation & Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC).
-
Performance Validation in a Model Suzuki-Miyaura Cross-Coupling Reaction.
Caption: The three-pillar workflow for qualifying boronic ester suppliers.
Pillar 1: Protocol for NMR Analysis
Objective: To confirm the chemical identity of this compound and perform a semi-quantitative assessment of purity.
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the reagent in 0.6 mL of Chloroform-d (CDCl₃).
-
Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
¹H NMR: Confirm the presence of characteristic peaks. The expected spectrum should show:
-
A singlet for the 12 protons of the four methyl groups on the pinacol ring (~1.25 ppm).
-
A singlet for the two benzylic protons (~2.1-2.2 ppm).
-
Two doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring (~7.1-7.3 ppm).
-
-
¹³C NMR: Verify the carbon skeleton. Key signals include the quaternary carbons of the pinacol group (~84 ppm), the methyl carbons (~25 ppm), the benzylic carbon, and the four aromatic carbons.[11][12]
-
Impurity Check: Look for minor peaks, paying special attention to signals that could correspond to the free boronic acid or residual solvents from synthesis (e.g., toluene, THF).
-
Pillar 2: Protocol for Quantitative HPLC Purity Analysis
Objective: To accurately quantify the purity of the boronic ester and resolve it from its primary hydrolytic degradant, 4-chlorobenzylboronic acid.
Causality Behind Method Choice: Reversed-phase HPLC analysis of boronic esters is challenging due to their propensity for on-column hydrolysis, which can artificially lower the purity result.[5][7] To mitigate this, the chosen method utilizes an aprotic sample diluent and a stationary phase known to minimize silanol interactions, which can catalyze hydrolysis.[13][14]
Experimental Protocol:
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard analytical HPLC system. |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm | Low residual silanol activity minimizes on-column hydrolysis.[5][13] |
| Mobile Phase A | Water | --- |
| Mobile Phase B | Acetonitrile | --- |
| Gradient | 30% B to 95% B over 15 min, hold 5 min, re-equilibrate | Provides sufficient resolution between the ester and more polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 220 nm | Wavelength at which the chlorophenyl chromophore absorbs strongly. |
| Injection Vol. | 5 µL | --- |
| Sample Diluent | 100% Acetonitrile | Critical: Aprotic solvent prevents pre-injection hydrolysis.[5][7] |
| Sample Conc. | 0.5 mg/mL | --- |
Procedure:
-
Prepare samples of each supplier's material in 100% acetonitrile.
-
Inject immediately after preparation to minimize time in solution.
-
Integrate all peaks and calculate purity based on area percent. Identify the main peak as the boronic ester and any earlier eluting peaks as potential polar impurities like the boronic acid.
Pillar 3: Protocol for Performance Validation via Suzuki-Miyaura Coupling
Objective: To assess the reagent's performance in a standardized, high-yield cross-coupling reaction. The reaction yield serves as a direct functional measure of the reagent's quality and effective concentration.
Reaction Scheme: 4-Bromoanisole + this compound → 1-Chloro-4-((4-methoxyphenyl)methyl)benzene
Caption: Model reaction for functional performance testing.
Experimental Protocol:
-
To a 10 mL round-bottom flask, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv), this compound (139 mg, 0.55 mmol, 1.1 equiv) from the supplier being tested, and Tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 2 mol%).
-
Add potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv).
-
Add toluene (3 mL) and water (0.5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere for 4 hours.
-
After cooling to room temperature, add an internal standard (e.g., dodecane, ~50 mg, precisely weighed).
-
Dilute the mixture with ethyl acetate (5 mL), and analyze the organic layer directly by Gas Chromatography (GC) or GC-MS to determine the conversion and yield relative to the internal standard.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[4]
Comparative Data Summary
The following table summarizes hypothetical results from the analysis of three different suppliers.
| Supplier | Stated Purity | Purity by HPLC (Area %) | Key Impurities Noted | Model Reaction Yield (GC %) |
| Supplier A | ≥97.0% | 99.1% | 0.4% Boronic Acid | 96% |
| Supplier B | >97.0% | 97.2% | 1.8% Boronic Acid, 0.5% Unknown | 88% |
| Supplier C | 95% | 96.5% | 2.5% Boronic Acid | 85% |
Conclusion and Recommendations
Based on the experimental data, Supplier A demonstrates superior quality. Its product exhibits the highest purity by HPLC, with minimal contamination from the corresponding boronic acid, which translates directly to the highest yield in the functional Suzuki-Miyaura coupling assay.
While Supplier B meets its catalog specification, the higher level of boronic acid impurity correlates with a noticeable drop in reaction performance. Supplier C , despite having the lowest stated purity, performs comparably to Supplier B, highlighting the potential discrepancy between catalog claims and functional utility.
For researchers in drug development and process chemistry, where reproducibility and yield are paramount, the choice is clear: The additional upfront cost for a higher purity reagent like that from Supplier A is easily justified by the savings in downstream purification and the increased reliability of the synthetic process. For exploratory or academic research where cost may be a primary driver, materials from Suppliers B or C may be acceptable, but researchers should be aware that reaction optimization may be required to compensate for lower reagent quality.
This guide underscores a critical principle: Trust, but verify. Independent analytical validation is an indispensable tool for mitigating risk and ensuring the success of synthetic campaigns in a competitive research environment.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. BLDpharm - Bulk Product Details [bldpharm.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


